Product packaging for Alexidine dihydrochloride(Cat. No.:CAS No. 1715-30-6)

Alexidine dihydrochloride

Cat. No.: B1665217
CAS No.: 1715-30-6
M. Wt: 581.7 g/mol
InChI Key: BRJJFBHTDVWTCJ-UHFFFAOYSA-N
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Description

Alexidine is an alkyl bis(biguanide) antiseptic which has been used in mouthwashes to eliminate plaque forming microorganisms. It binds to lipopolysaccharide and lipoteichoic acid and inhibits fungal phospholipase B (IC50 ~ 250 nM). Alexidine also inhibits the mitochondrial phosphatase PTPMT1 (IC50 = 1.08 μM, in vitro) and induces apoptosis in cancer cell lines (ED50 = 1.8-2.6 μM).>Alexidine Dihydrochloride is a potent and selective PTPMT1 (Protein Tyrosine Phosphatase Localized to the Mitochondrion 1) inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H58Cl2N10 B1665217 Alexidine dihydrochloride CAS No. 1715-30-6

Properties

IUPAC Name

1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJJFBHTDVWTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H58Cl2N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22573-93-9 (Parent)
Record name Alexidine dihydrochloride
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DSSTOX Substance ID

DTXSID5045881
Record name Alexidine dihydrochloride
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Molecular Weight

581.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1715-30-6
Record name Alexidine dihydrochloride
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Record name 2,4,11,13-Tetraazatetradecanediimidamide, N1,N14-bis(2-ethylhexyl)-3,12-diimino-, hydrochloride (1:2)
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Record name Alexidine dihydrochloride
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Record name N,N''-bis(2-ethylhexyl)-3,12-diimino-2,4,11,13-tetraazatetradecanediamidine dihydrochloride
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Record name ALEXIDINE DIHYDROCHLORIDE
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Foundational & Exploratory

Alexidine Dihydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention beyond its initial use in dental applications. Its potent antimicrobial and anticancer properties have prompted extensive research into its underlying mechanisms of action. This technical guide synthesizes the current understanding of how this compound exerts its biological effects at a molecular and cellular level. It details a dual mechanism involving the targeted inhibition of the mitochondrial phosphatase PTPMT1 in mammalian cells, leading to apoptosis, and a broad-spectrum antimicrobial activity driven by the disruption of microbial cell membranes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways involved, serving as a critical resource for professionals in drug development and biomedical research.

Introduction

Alexidine is a cationic bisbiguanide antimicrobial agent known for its rapid and potent biocidal activity against a wide range of bacteria and fungi.[1][2] Its chemical structure, featuring two ethylhexyl end groups, distinguishes it from the more commonly known chlorhexidine and is thought to contribute to its faster bactericidal action.[3][4] Initially recognized for its anti-plaque and antiseptic properties in oral hygiene, recent research has unveiled its potential as an anticancer and broad-spectrum antifungal agent.[5][6] This guide will explore the multifaceted mechanism of action of this compound, focusing on its effects on both mammalian and microbial cells.

Mechanism of Action in Mammalian Cells: PTPMT1 Inhibition and Apoptosis

In mammalian cells, particularly cancer cells, this compound's primary mechanism involves the induction of mitochondrial-mediated apoptosis.[6][7] This is initiated by the selective inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), a dual-specificity phosphatase localized to the mitochondria.[1][8]

PTPMT1 Inhibition

Alexidine is a selective and effective inhibitor of PTPMT1, with a significantly lower IC50 value for this enzyme compared to other phosphatases.[9][10] The inhibition of PTPMT1 disrupts mitochondrial function, leading to a cascade of events that culminate in programmed cell death.[7]

Mitochondrial Dysfunction and Apoptotic Cascade

The inhibition of PTPMT1 by alexidine initiates a well-defined apoptotic pathway:

  • Mitochondrial Membrane Potential (ΔΨm) Depolarization: Treatment with alexidine leads to a rapid depolarization of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[6] This can be detected as early as 3 hours post-treatment.[6]

  • Increased Cytosolic Calcium: Following ΔΨm depolarization, there is an increase in cytosolic Ca2+ levels.[6]

  • Caspase Activation: Alexidine triggers a specific sequence of caspase activation. Caspase-2 and caspase-9 activities are detectable at 12 hours, followed by caspase-8 at 24 hours, and finally, the executioner caspase-3 at 48 hours.[6]

  • Apoptosis Induction: The activation of the caspase cascade leads to the execution of apoptosis, characterized by DNA fragmentation and cell death.[6]

The following diagram illustrates the proposed signaling pathway for alexidine-induced apoptosis in mammalian cells.

Alexidine_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_mito Mitochondrion Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 Alexidine->PTPMT1 Inhibition Mito_Membrane Mitochondrial Membrane Depolarization Cytosolic_Ca Cytosolic Ca2+ Increase Mito_Membrane->Cytosolic_Ca Caspase_Cascade Caspase Activation (Casp-2, -9, -8, -3) Cytosolic_Ca->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Signaling pathway of alexidine-induced apoptosis in mammalian cells.

Antimicrobial Mechanism of Action

Alexidine's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This mechanism is rapid and effective against a broad spectrum of bacteria and fungi, including antibiotic-resistant strains.[5]

Interaction with Microbial Membranes

The cationic nature of alexidine facilitates its electrostatic attraction to the negatively charged components of microbial cell surfaces.[2]

  • Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA) Binding: Alexidine binds to LPS in the outer membrane of Gram-negative bacteria and LTA in the cell wall of Gram-positive bacteria.[4][11] This interaction neutralizes these molecules and disrupts membrane stability.[4][11]

  • Lipid Phase Separation: The hydrophobic ethylhexyl end groups of alexidine are thought to penetrate into the lipid bilayer, causing lipid phase separation and the formation of domains within the bacterial membrane.[4] This severely compromises membrane function.

Membrane Permeabilization and Cellular Leakage

The disruption of the membrane leads to increased permeability.[2] This results in the leakage of intracellular components, such as nucleotides, and a loss of the cell's ability to maintain homeostasis, ultimately leading to cell death.[12]

Anti-biofilm Activity

Alexidine is highly effective at both inhibiting the formation of microbial biofilms and eradicating pre-formed biofilms.[5] This is achieved through a combination of killing the planktonic cells that initiate biofilm formation and disrupting the extracellular matrix of established biofilms.[3] Studies have shown that alexidine exposure can lead to a reduction in the carbohydrate, protein, and extracellular DNA (e-DNA) content of the biofilm matrix.[3]

The following diagram illustrates the proposed antimicrobial mechanism of action of alexidine.

Alexidine_Antimicrobial_Pathway cluster_extracellular Extracellular cluster_cell Microbial Cell Alexidine Alexidine dihydrochloride Membrane Cell Membrane (LPS/LTA) Alexidine->Membrane Binding Disruption Membrane Disruption (Lipid Phase Separation) Membrane->Disruption Permeabilization Increased Permeability Disruption->Permeabilization Leakage Cellular Leakage (Nucleotides, Ions) Permeabilization->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: Antimicrobial mechanism of action of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Anticancer Activity of this compound

Cell LineCell TypeParameterValue (µM)Reference
FaDuHuman hypopharyngeal squamous cancerED50~1.8[6]
C666-1Human undifferentiated nasopharyngeal cancerED50~2.6[6]
GM05757Primary normal human fibroblastED50~8.8[6]
HNEpCPrimary normal human nasal epithelialED50~8.9[6]
NIH/3T3Mouse embryonic fibroblastED50~19.6[6]
Panc-1, MIA PaCa-2, AsPC-1, Psn-1Human pancreatic adenocarcinomaIC50~2.5[13]
HeLaHuman cervical cancerEC50~2.8[9]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeParameterValue (µM)Reference
PTPMT1IC501.08[10]
MKP-3IC50265[9]

Table 3: Antimicrobial and Anti-biofilm Activity of this compound

OrganismActivityParameterValue (µg/mL)Reference
Candida albicansAntifungalMIC500.2-0.4[8]
Candida spp.Anti-biofilmEradication1.5 - 6[5]
Acinetobacter baumanniiAntibacterialMIC3.125 µM[5]
Acinetobacter baumanniiAnti-biofilmMBIC12.5 µM[5]
Acinetobacter baumanniiAnti-biofilmMBEC25-100 µM[5]
Candida hemeuloniiAntifungalMIC0.5[12]

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

In Vitro PTPMT1 Phosphatase Activity Assay

This assay measures the ability of alexidine to inhibit the enzymatic activity of PTPMT1.

  • Reagents: Recombinant PTPMT1 enzyme, a suitable phosphatase substrate (e.g., O-methylfluorescein phosphate - OMFP), assay buffer at optimal pH for the enzyme.

  • Procedure:

    • Recombinant PTPMT1 is incubated with varying concentrations of this compound.

    • The substrate, OMFP, is added to initiate the enzymatic reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The dephosphorylation of OMFP by PTPMT1 generates a fluorescent product.

    • The fluorescence is measured using a plate reader.

    • The concentration of alexidine that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.[10][14]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

  • Materials: 96-well microtiter plates, appropriate growth medium (e.g., RPMI 1640 for fungi, Mueller-Hinton broth for bacteria), microbial inoculum standardized to a specific density (e.g., 0.5 McFarland standard).

  • Procedure:

    • Serial dilutions of this compound are prepared in the growth medium in the wells of a 96-well plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of alexidine in which no visible growth is observed.[5]

Biofilm Inhibition and Eradication Assays (Crystal Violet Method)

This assay quantifies the ability of a compound to prevent biofilm formation or destroy existing biofilms.

  • Materials: 96-well flat-bottom microtiter plates, appropriate growth medium, bacterial or fungal inoculum, 0.1% crystal violet solution, 30% acetic acid or ethanol for solubilization.

  • Procedure for Inhibition:

    • Varying concentrations of alexidine are added to the wells of the microtiter plate along with the microbial inoculum.

    • The plate is incubated to allow for biofilm formation.

    • Planktonic (non-adherent) cells are removed by washing the plate.

    • The remaining biofilm is stained with crystal violet.

    • Excess stain is washed away, and the bound dye is solubilized.

    • The absorbance of the solubilized dye is measured, which is proportional to the biofilm biomass.

  • Procedure for Eradication:

    • Microorganisms are first allowed to form a mature biofilm in the microtiter plate.

    • The planktonic cells are removed, and fresh medium containing different concentrations of alexidine is added to the wells.

    • After a specific treatment time, the biofilm is stained and quantified as described above.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures changes in the mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRE).

  • Materials: Fluorescent microscope or plate reader, cell culture plates, the fluorescent dye TMRE.

  • Procedure:

    • Cells are cultured in appropriate plates.

    • The cells are treated with alexidine for the desired time.

    • TMRE is added to the cells. TMRE is a cationic dye that accumulates in mitochondria with an intact membrane potential, resulting in a bright red fluorescence.

    • In cells with depolarized mitochondria (as in apoptosis), the TMRE does not accumulate, and the fluorescence is diminished.

    • The fluorescence intensity is measured to assess the change in ΔΨm.

Quantification of Fungal Ergosterol Content

This spectrophotometric method is used to determine the amount of ergosterol, a key component of the fungal cell membrane.

  • Procedure:

    • Fungal cells are cultured with or without alexidine.

    • The cells are harvested, and the cell pellet is weighed.

    • The cells undergo saponification by heating with alcoholic potassium hydroxide to break open the cells and hydrolyze lipids.

    • The non-saponifiable lipids, which include ergosterol, are extracted using a solvent like n-heptane.

    • The solvent containing the extracted sterols is then analyzed using a spectrophotometer.

    • The absorbance is scanned between 240 and 300 nm. The characteristic four-peaked spectrum of ergosterol allows for its quantification.[15][16] The ergosterol content is then calculated based on the absorbance at specific wavelengths and the wet weight of the initial cell pellet.[15][16]

The following diagram provides a workflow for a typical biofilm inhibition experiment.

Biofilm_Inhibition_Workflow start Start prep_plate Prepare 96-well plate with Alexidine dilutions and inoculum start->prep_plate incubation Incubate to allow biofilm formation prep_plate->incubation wash1 Wash to remove planktonic cells incubation->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound dye wash2->solubilize measure Measure absorbance solubilize->measure end End measure->end

Caption: Experimental workflow for a biofilm inhibition assay.

Conclusion

This compound exhibits a sophisticated and dual-pronged mechanism of action that accounts for its potent anticancer and broad-spectrum antimicrobial activities. In mammalian cells, its selective inhibition of the mitochondrial phosphatase PTPMT1 triggers the intrinsic apoptotic pathway, making it a promising candidate for cancer therapy. Concurrently, its ability to rapidly disrupt microbial membranes provides a powerful defense against a wide array of pathogenic bacteria and fungi, including those forming resilient biofilms. The comprehensive data and detailed methodologies presented in this guide offer a valuable resource for the scientific community, paving the way for further research and development of alexidine-based therapeutics. The continued exploration of its molecular interactions and biological effects will undoubtedly unlock its full therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of Alexidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for alexidine dihydrochloride, a potent antiseptic agent. The document details the necessary precursors, reaction conditions, and purification methods, supported by available quantitative data and characterization information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this important antimicrobial compound.

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that begins with the preparation of a key intermediate, 1,6-bis(cyano-guanidino)hexane. This intermediate is then reacted with 2-ethylhexylamine hydrochloride in a high-boiling point solvent to yield alexidine, which is subsequently purified and converted to its dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alexidine This compound Synthesis Hexamethylenediamine\ndihydrochloride Hexamethylenediamine dihydrochloride Reaction1 Reflux (100-140°C) Hexamethylenediamine\ndihydrochloride->Reaction1 n-Butanol/Water Sodium\ndicyandiamide Sodium dicyandiamide Sodium\ndicyandiamide->Reaction1 1,6-bis(cyano-guanidino)hexane 1,6-bis(cyano-guanidino)hexane Reaction2 High-Boiling Solvent (150-180°C) 1,6-bis(cyano-guanidino)hexane->Reaction2 Reaction1->1,6-bis(cyano-guanidino)hexane 2-Ethylhexylamine\nhydrochloride 2-Ethylhexylamine hydrochloride 2-Ethylhexylamine\nhydrochloride->Reaction2 Crude Alexidine Crude Alexidine Reaction2->Crude Alexidine Purification Precipitation & Recrystallization Crude Alexidine->Purification Alexidine\ndihydrochloride Alexidine dihydrochloride Purification->Alexidine\ndihydrochloride

Caption: Overall workflow for the synthesis of this compound.

Synthesis of the Precursor: 1,6-bis(cyano-guanidino)hexane

The synthesis of the key intermediate, 1,6-bis(cyano-guanidino)hexane, is crucial for the overall process. A common method involves the reaction of hexamethylenediamine hydrochloride with sodium dicyandiamide.

Experimental Protocol: Synthesis of 1,6-bis(cyano-guanidino)hexane[1]
  • Reactants: Hexamethylenediamine hydrochloride and sodium dicyandiamide are used as the primary reactants. The molar ratio of hexamethylenediamine hydrochloride to sodium dicyandiamide typically ranges from 1.0:1.6 to 1.0:2.4.

  • Solvent: The reaction is carried out in n-butanol or a mixed solution of n-butanol and water.

  • Reaction Conditions: The reaction mixture is heated to reflux at a temperature between 100°C and 140°C for a duration of 2 to 7 hours.

  • Work-up and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The resulting solid is washed, followed by suction filtration.

    • The purified product is then vacuum-dried.

This method is advantageous due to its simple process, mild reaction conditions, and high yield and purity of the final product[1].

Quantitative Data for Precursor Synthesis
ParameterValueReference
Molar Ratio (Hexamethylenediamine HCl : Sodium Dicyandiamide)1.0 : 1.6 - 1.0 : 2.4[1]
Reaction Temperature100 - 140 °C[1]
Reaction Time2 - 7 hours[1]

Synthesis of this compound

The final step in the synthesis involves the reaction of 1,6-bis(cyano-guanidino)hexane with 2-ethylhexylamine hydrochloride in a molten state within a high-boiling solvent.

Experimental Protocol: Synthesis of this compound[2]
  • Preparation of 2-ethylhexylamine hydrochloride: In a 1L three-necked bottle, 5N HCl (124mL) is added. While maintaining the temperature below 30°C in an ice-water bath, 2-ethylhexylamine (60.0g, 0.464mol) is added dropwise.

  • Reaction Setup: To the prepared 2-ethylhexylamine hydrochloride solution, 1,6-bis(N3-cyano-N1-guanidino)hexane and a high-boiling solvent are added.

  • Reaction Conditions: The mixture is heated with an oil bath to the specified reaction temperature (e.g., 152°C) and allowed to react for a set time (e.g., 30 minutes), resulting in a mashed product.

  • Initial Purification:

    • The reaction mixture is cooled to 50°C, and acetone (500mL) is slowly added to form a muddy liquid.

    • The mixture is filtered, and the filter cake is collected to yield a light yellow semi-solid.

    • Ethanol (500mL) is added, and the mixture is refluxed to dissolve the solid.

    • The solution is cooled to 60°C, and acetone (2.5L) is added dropwise to precipitate the solid.

    • The solid is collected by filtration, washed with acetone (100mL), and dried at room temperature.

  • Recrystallization:

    • The crude solid is dispersed in water (700mL) and heated to 90°C until fully dissolved.

    • The solution is slowly cooled to room temperature and then further cooled to 10°C to allow for crystallization.

    • The solid is collected by filtration, washed with water (50mL), and dried.

    • This recrystallization process can be repeated to achieve higher purity.

Quantitative Data for this compound Synthesis and Purification[2]
StageYieldHPLC Purity
Initial Precipitation46%96.4%
1st Recrystallization-98.8%
2nd Recrystallization52%99.2%
3rd Recrystallization39%99.5%
Reaction Parameters
ParameterValue/ExamplesReference
High-Boiling SolventsDecane, Dodecane, Diethylene glycol dimethyl ether[2]
Reaction Temperature152°C - 180°C[2]
Reaction Time30 minutes - 2 hours[2]
Reactant Concentration (1,6-bis(cyano-guanidino)hexane)0.01 - 10 mol/L[2]

Characterization of this compound

Proper characterization of the synthesized this compound is essential to confirm its identity and purity.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400MHz. The following chemical shifts (δ) were observed[2]:

  • 7.67 ppm (s, 4H)

  • 6.90 ppm (s, 8H)

  • 3.05 ppm (m, 8H)

  • 1.42 ppm (s, 6H)

  • 1.28 ppm (m, 20H)

  • 0.83 ppm (m, 12H)

This data is crucial for confirming the structure of the synthesized molecule.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Starting Materials (Hexamethylenediamine HCl, Sodium Dicyandiamide, 2-Ethylhexylamine) Precursor_Synth Synthesis of 1,6-bis(cyano-guanidino)hexane Start->Precursor_Synth Main_Reaction Reaction with 2-Ethylhexylamine HCl Precursor_Synth->Main_Reaction Purification_Precipitation Initial Purification (Precipitation with Acetone) Main_Reaction->Purification_Precipitation Purification_Recrystallization Final Purification (Recrystallization from Water) Purification_Precipitation->Purification_Recrystallization Final_Product This compound Purification_Recrystallization->Final_Product

Caption: Logical progression of the this compound synthesis.

Conclusion

The synthesis of this compound is a well-defined process that can be performed with high yield and purity. Careful control of reaction conditions and a multi-step purification protocol are essential for obtaining a product suitable for pharmaceutical applications. The information provided in this guide, including detailed experimental protocols and quantitative data, offers a solid foundation for researchers and professionals working with this important antimicrobial agent. Further characterization using techniques such as ¹³C NMR, FT-IR, and mass spectrometry can provide additional confirmation of the product's identity and purity.

References

Antifungal Mechanism of Alexidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride (AXD), a bisbiguanide compound initially developed as an antiseptic, has emerged as a potent antifungal agent with a broad spectrum of activity against clinically relevant fungal pathogens, including drug-resistant strains and biofilms. This technical guide provides an in-depth exploration of the core antifungal mechanisms of this compound. The primary mode of action involves the disruption of mitochondrial function, leading to a cascade of events including the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and induction of an apoptotic-like cell death pathway. Additionally, AXD compromises fungal cell membrane integrity, contributing to its fungicidal effects. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to facilitate further research and drug development efforts.

Core Antifungal Mechanisms

This compound exerts its fungicidal activity through a multi-targeted approach, primarily centered on the disruption of mitochondrial homeostasis and compromising cell membrane integrity.

Induction of Mitochondrial Dysfunction

The primary intracellular target of this compound is believed to be a mitochondrial protein tyrosine phosphatase, PTPMT1, or its fungal orthologs.[1][2][3] Inhibition of this key phosphatase disrupts mitochondrial function, initiating a cascade of events that culminates in cell death.[4][5]

  • Inhibition of Mitochondrial Phosphatase (PTPMT1): In mammalian cells, AXD is a selective inhibitor of PTPMT1, a phosphatase localized to the mitochondrial inner membrane that is crucial for maintaining mitochondrial function.[3][5] This inhibition leads to mitochondrial apoptosis.[2][4] It is strongly hypothesized that AXD targets a homologous phosphatase in fungal mitochondria, triggering a similar cascade of dysfunction.[1]

  • Loss of Mitochondrial Membrane Potential (ΔΨm): AXD treatment leads to the depolarization of the mitochondrial membrane, a critical event indicating mitochondrial damage and a key step in the intrinsic apoptotic pathway.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the mitochondrial electron transport chain, a consequence of AXD-induced damage, results in the excessive production and accumulation of intracellular ROS.[6] This oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cell death.[7][8]

Compromised Membrane Integrity

This compound directly impacts the fungal plasma membrane, leading to increased permeability.

  • Nucleotide Leakage: Studies have shown that AXD treatment causes the leakage of intracellular nucleotides, indicating that the plasma membrane has been permeabilized.[6][9]

  • Mechanism of Disruption: Unlike lytic agents that cause wholesale membrane destabilization and protein leakage, AXD's effect appears more specific.[6] The precise mechanism is not fully elucidated but is a significant contributor to its fungicidal activity.

Induction of Apoptotic-Like Cell Death

The culmination of mitochondrial dysfunction and oxidative stress is the activation of a programmed cell death pathway in fungi that resembles apoptosis in higher eukaryotes.[2][10] Key features include:

  • Metacaspase Activation: Fungi possess metacaspases, which are cysteine proteases functionally analogous to mammalian caspases, key executioners of apoptosis.[11] The apoptotic cascade initiated by AXD likely involves the activation of these metacaspases.

  • DNA Fragmentation: A hallmark of apoptosis, the fragmentation of nuclear DNA, is observed following AXD treatment.[12]

Anti-Biofilm and Anti-Virulence Activity

AXD is highly effective against fungal biofilms, which are notoriously resistant to conventional antifungal agents.[2][13]

  • Inhibition and Eradication: It both prevents the formation of new biofilms and eradicates mature, pre-formed biofilms at low concentrations.[2][14]

  • Inhibition of Dispersal: AXD inhibits the release of yeast cells from the biofilm, a critical step for the dissemination of infection.[2][14]

  • Downregulation of Virulence Factors: In Candida albicans, AXD has been shown to downregulate the activity of phospholipase, an important enzyme for tissue invasion.[6]

Quantitative Data: Antifungal Potency

The following tables summarize the minimum inhibitory concentration (MIC) and other quantitative measures of this compound's activity against various fungal pathogens.

Fungal SpeciesStrain TypeMIC Range (µg/mL)MIC Range (µM)Reference(s)
Candida albicansWild Type & Clinical Isolates≤1.50.34 - 0.69[2][6]
Candida glabrataFluconazole-Resistant≤1.5-[2]
Candida parapsilosisFluconazole-Resistant≤1.5-[2]
Candida aurisFluconazole-Resistant≤1.5-[2]
Candida kruseiWild Type>1.5-[14]
Candida hemeuloniisensu stricto0.5-[6]
Cryptococcus neoformansWild Type≤1.5-[2]
Aspergillus fumigatusWild Type1.5 - 6-[2]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Planktonic Fungal Cells.
Fungal SpeciesBiofilm ActivityConcentrationEffectReference(s)
Candida spp.Eradication of Mature Biofilm1.5 - 6 µg/mLDecimation of biofilm[2][14]
Cryptococcus neoformansEradication of Mature Biofilm1.5 - 6 µg/mLDecimation of biofilm[2]
Aspergillus fumigatusEradication of Mature Biofilm1.5 - 6 µg/mLDecimation of biofilm[2]
Candida albicansInhibition of Biofilm Dispersal150 ng/mLInhibition of lateral yeast formation[2][14]
Candida hemeuloniiInhibition of Biofilm Formation0.5 µg/mL78.69% reduction[6]
Table 2: Anti-Biofilm Activity of this compound.

Visualizations: Pathways and Workflows

Proposed Antifungal Signaling Pathway of this compound

Antifungal_Mechanism_Alexidine Proposed Antifungal Mechanism of this compound cluster_mito Mitochondrial Cascade AXD Alexidine Dihydrochloride (AXD) Membrane Fungal Plasma Membrane AXD->Membrane Disrupts Mito Fungal Mitochondrion AXD->Mito Enters PTPMT1 Mitochondrial Phosphatase (PTPMT1 Ortholog) AXD->PTPMT1 Inhibits Leakage Nucleotide Leakage Membrane->Leakage Results in MMP Loss of Mitochondrial Membrane Potential (ΔΨm) PTPMT1->MMP Leads to ROS ↑ Reactive Oxygen Species (ROS) MMP->ROS Induces Apoptosis Apoptotic-Like Cell Death MMP->Apoptosis Triggers OxidativeStress Oxidative Stress (Damage to DNA, Protein, Lipids) ROS->OxidativeStress Causes OxidativeStress->Apoptosis Triggers Metacaspase Metacaspase Activation Apoptosis->Metacaspase Involves Death FUNGAL CELL DEATH Apoptosis->Death Leads to Metacaspase->Death Executes Leakage->Death Contributes to

Caption: Proposed signaling cascade of this compound in fungal cells.

Experimental Workflow for Assessing Antifungal Activity

Experimental_Workflow Experimental Workflow for Assessing AXD's Antifungal Mechanism cluster_pheno Phenotypic Assays cluster_mech Mechanistic Assays Start Start: Fungal Culture (e.g., C. albicans) Treat Treat with Alexidine (Varying Concentrations & Times) Start->Treat MIC_Assay Planktonic Susceptibility (MIC Determination) Treat->MIC_Assay Biofilm_Assay Biofilm Inhibition & Eradication (XTT Assay) Treat->Biofilm_Assay Membrane_Assay Membrane Integrity (Propidium Iodide Staining) Treat->Membrane_Assay Mito_Assay Mitochondrial Potential (JC-1 / TMRE Staining) Treat->Mito_Assay ROS_Assay ROS Production (DCFH-DA Staining) Treat->ROS_Assay Apoptosis_Assay Apoptosis/Metacaspase (TUNEL / Caspase Assay) Treat->Apoptosis_Assay Endpoint Endpoint Assays MIC_Assay->Endpoint Biofilm_Assay->Endpoint Membrane_Assay->Endpoint Mito_Assay->Endpoint ROS_Assay->Endpoint Apoptosis_Assay->Endpoint

Caption: A generalized workflow for investigating AXD's antifungal effects.

Detailed Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines for yeasts and filamentous fungi.

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 4-7 days (molds).

    • Prepare a cell suspension in sterile 0.85% saline. For molds, gently scrape the surface with a sterile loop to harvest conidia, avoiding agar carryover.

    • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).[15]

  • Drug Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Reading:

    • The MIC is defined as the lowest concentration of AXD that causes a significant inhibition (typically ≥50% or ≥80%) of growth compared to the drug-free control, determined by visual inspection or spectrophotometrically.[16]

Protocol: Assessment of Intracellular ROS Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Preparation and Treatment:

    • Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

    • Harvest the cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a density of approximately 1 x 10⁷ cells/mL.

    • Treat the cells with the desired concentration of this compound (e.g., MIC or 2x MIC) for a specified time (e.g., 1-4 hours) at 35°C. Include an untreated control.

  • Staining:

    • Add DCFH-DA to the cell suspensions to a final concentration of 10-20 µM.[17]

    • Incubate in the dark at 37°C for 30-60 minutes.[7]

  • Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Resuspend the final cell pellet in PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or analyze individual cells via flow cytometry.[17][18] An increase in fluorescence intensity corresponds to higher levels of intracellular ROS.

Protocol: Assessment of Plasma Membrane Integrity

This protocol uses the fluorescent dye Propidium Iodide (PI), which can only enter cells with compromised membranes.

  • Cell Preparation and Treatment:

    • Prepare and treat fungal cells with this compound as described in Protocol 4.2, step 1.

  • Staining:

    • After treatment, harvest the cells by centrifugation.

    • Resuspend the cells in 500 µL of PBS.

    • Add PI to a final concentration of 1-2 µg/mL.[19]

    • Incubate at room temperature in the dark for 10-15 minutes.

  • Measurement:

    • Analyze the samples immediately by flow cytometry.

    • Use an appropriate channel for PI detection (e.g., FL-2 or FL-3, excitation ~488 nm, emission ~617 nm).

    • The percentage of PI-positive cells represents the population with compromised plasma membrane integrity.[19]

Protocol: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the cationic dye JC-1, which differentially stains mitochondria based on their membrane potential.

  • Cell Preparation and Treatment:

    • Prepare and treat fungal cells with this compound as described in Protocol 4.2, step 1. A known mitochondrial uncoupler like CCCP can be used as a positive control for depolarization.[20]

  • Staining:

    • After treatment, harvest the cells and resuspend them in PBS or culture medium.

    • Add JC-1 to a final concentration of 1-5 µM.

    • Incubate the cells in the dark for 15-30 minutes at 37°C.[21]

  • Measurement:

    • Wash the cells with PBS to remove excess dye.

    • Analyze the cells by flow cytometry or fluorescence microscopy.

    • In healthy, energized mitochondria, JC-1 forms aggregates that emit red fluorescence (~590 nm). In damaged, depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence (~530 nm).[22][23]

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Conclusion and Future Directions

This compound demonstrates significant potential as a next-generation antifungal agent. Its multifaceted mechanism, which centers on inducing mitochondrial apoptosis and disrupting membrane integrity, makes it effective against a broad range of pathogens and less susceptible to the development of resistance. Its potent activity against biofilms is particularly noteworthy. Future research should focus on elucidating the precise fungal orthologs targeted by AXD, further detailing the downstream signaling pathways, and evaluating its efficacy and safety in advanced preclinical and clinical models of invasive fungal infections. The synergistic potential of AXD with existing antifungals also warrants deeper investigation as a strategy to combat drug-resistant infections.

References

The Core Antibiofilm Mechanism of Alexidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride, a bisbiguanide antiseptic, has garnered significant attention for its potent antimicrobial and, notably, its antibiofilm activities against a broad spectrum of pathogens, including multidrug-resistant bacteria and fungi.[1][2] Biofilm-associated infections pose a significant clinical challenge due to their inherent tolerance to conventional antimicrobial agents.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which this compound inhibits and eradicates microbial biofilms, supported by quantitative data, detailed experimental protocols, and visual representations of its mode of action.

Mechanism of Action

The primary antibiofilm mechanism of this compound is centered on its rapid and potent interaction with the microbial cell membrane. As a cationic molecule, it electrostatically interacts with negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.[4][5][6] This interaction disrupts membrane integrity, leading to increased permeability, leakage of intracellular components like nucleotides, and ultimately, cell death.[5][7][8]

Beyond direct membrane damage, this compound has been shown to downregulate the expression of genes associated with biofilm formation in pathogens like Acinetobacter baumannii.[9][10] This suggests a multi-faceted approach where the compound not only kills the constituent cells of a biofilm but also interferes with the genetic and regulatory pathways essential for biofilm development and maintenance.

Quantitative Data on Antibiofilm Activity

The efficacy of this compound against biofilms has been quantified through various in vitro studies. The following tables summarize key quantitative data for its activity against Acinetobacter baumannii.

Table 1: Minimum Inhibitory, Biofilm Inhibitory, and Biofilm Eradication Concentrations of this compound against Acinetobacter baumannii

ParameterConcentration (µM)DescriptionReference
MIC 3.125Minimum Inhibitory Concentration for planktonic cells.[2][10]
MBIC 12.5Minimum Biofilm Inhibitory Concentration, inhibiting biofilm formation by ≥93%.[2][3][10]
MBEC 25–100Minimum Biofilm Eradication Concentration, eradicating 60–77.4% of pre-formed biofilms.[2][3][10]

Table 2: Biofilm Inhibition and Eradication Percentages for this compound against Acinetobacter baumannii

Concentration (µM)Biofilm Inhibition (%)Biofilm Eradication (%)Reference
12.5>90-[2][3]
25->60[3]
100-Significantly reduced biomass[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the antibiofilm activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Suspension Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture.

  • Serial Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Biofilm Formation Inhibition (MBIC) Assay
  • Bacterial Culture: Grow bacterial strains in a suitable medium (e.g., Tryptic Soy Broth) overnight.

  • Assay Setup: In a 96-well polystyrene microtiter plate, add varying concentrations of this compound to the wells.

  • Inoculation: Add the bacterial culture to the wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification (Crystal Violet Staining):

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15-20 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the stain by adding 95% ethanol or 33% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.[3][9]

Pre-formed Biofilm Eradication (MBEC) Assay
  • Biofilm Formation: Allow biofilms to form in a 96-well plate as described in the MBIC assay (steps 1-3, without the addition of the test compound).

  • Treatment: After the incubation period for biofilm formation (e.g., 48 hours), remove the planktonic cells and add fresh media containing serial dilutions of this compound to the wells with the pre-formed biofilms.[3]

  • Incubation: Incubate the plate for another 24 hours.

  • Quantification: Quantify the remaining biofilm biomass using the crystal violet staining method as described above. The MBEC is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[3][11]

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
  • Biofilm Growth: Grow biofilms on a suitable surface (e.g., glass coverslips) in the presence or absence of this compound.

  • Staining: Stain the biofilms with fluorescent dyes that differentiate between live and dead cells (e.g., SYTO 9 for live cells and propidium iodide for dead cells).

  • Imaging: Visualize the three-dimensional structure of the biofilm using a confocal laser scanning microscope. This allows for the assessment of biofilm thickness, surface area, and the viability of the embedded cells.[3]

Visualizing the Mechanism and Workflows

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

cluster_Alexidine This compound cluster_BacterialCell Bacterial Cell Envelope cluster_Effects Cellular Effects Alexidine Alexidine (Cationic) LPS_LTA LPS/LTA (Anionic) Alexidine->LPS_LTA Electrostatic Interaction Membrane Cell Membrane Alexidine->Membrane Direct Interaction LPS_LTA->Membrane Association Disruption Membrane Disruption Membrane->Disruption Permeability Increased Permeability Disruption->Permeability Leakage Nucleotide Leakage Permeability->Leakage Death Cell Death Leakage->Death

Caption: Interaction of this compound with the bacterial cell envelope.

cluster_Workflow Biofilm Eradication (MBEC) Assay Workflow A 1. Inoculate 96-well plate with bacterial culture B 2. Incubate for 48h to allow biofilm formation A->B C 3. Remove planktonic cells and add fresh media with Alexidine B->C D 4. Incubate for 24h C->D E 5. Wash wells with PBS D->E F 6. Stain with Crystal Violet E->F G 7. Solubilize stain F->G H 8. Measure absorbance to quantify remaining biofilm G->H

Caption: Experimental workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

cluster_LogicalFlow Logical Relationship of Antibiofilm Action Alexidine This compound Exposure MembraneDamage Direct Membrane Damage Alexidine->MembraneDamage GeneDownregulation Downregulation of Biofilm-associated Genes Alexidine->GeneDownregulation CellDeath Bactericidal Effect on Biofilm Cells MembraneDamage->CellDeath MatrixDisruption Inhibition of Matrix Production/Maintenance GeneDownregulation->MatrixDisruption BiofilmEradication Eradication of Pre-formed Biofilm CellDeath->BiofilmEradication BiofilmInhibition Inhibition of Biofilm Formation MatrixDisruption->BiofilmInhibition

Caption: Logical flow of this compound's antibiofilm mechanisms.

Conclusion

This compound demonstrates a robust and multi-pronged mechanism against microbial biofilms. Its primary mode of action involves the rapid disruption of the cell membrane, leading to bactericidal effects. Furthermore, its ability to downregulate genes crucial for biofilm formation underscores its potential as a comprehensive antibiofilm agent. The quantitative data and established experimental protocols provide a solid foundation for further research and development of this compound as a therapeutic strategy to combat persistent biofilm-associated infections.

References

Methodological & Application

Alexidine Dihydrochloride: Application Notes and Protocols for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alexidine dihydrochloride is a bisbiguanide compound originally investigated for its antiseptic properties. Recent research has repurposed this small molecule as a potent anti-cancer agent with selective toxicity towards cancer cells over normal cells. These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell line research. The primary mechanism involves the inhibition of the mitochondrial phosphatase PTPMT1, leading to mitochondrial dysfunction, activation of the intrinsic apoptotic pathway, and cell cycle arrest. This document serves as a guide for researchers investigating the therapeutic potential of this compound in various cancer models.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the targeted inhibition of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1).[1][2] This enzyme plays a crucial role in mitochondrial function. Inhibition of PTPMT1 by this compound disrupts mitochondrial membrane potential, leading to a cascade of events that culminate in apoptosis.[1][3] This process involves the release of pro-apoptotic factors from the mitochondria, activating the intrinsic apoptotic pathway.[1] Key events include mitochondrial depolarization, increased cytosolic calcium, and the activation of caspases.[3] Furthermore, this compound has been shown to induce cell cycle arrest in cancer cell lines.[1][4]

Alexidine This compound PTPMT1 PTPMT1 Inhibition Alexidine->PTPMT1 Cell_Cycle_Arrest Cell Cycle Arrest Alexidine->Cell_Cycle_Arrest Mitochondria Mitochondrial Dysfunction PTPMT1->Mitochondria MMP_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondria->MMP_Depolarization Ca_Increase Increased Cytosolic Ca2+ Mitochondria->Ca_Increase Caspase_Activation Caspase Activation (Caspase-9, -3) MMP_Depolarization->Caspase_Activation Ca_Increase->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound in cancer cells.

Data Presentation: Efficacy of this compound in Cancer and Normal Cell Lines

The following table summarizes the reported 50% effective dose (ED50) or 50% inhibitory concentration (IC50) of this compound in various human cancer and normal cell lines. This data highlights the selective toxicity of the compound towards malignant cells.

Cell LineCell TypeCancer TypeED50 / IC50 (µM)Reference
FaDuHuman Hypopharyngeal Squamous CancerHead and Neck Cancer~1.8[3]
C666-1Human Undifferentiated Nasopharyngeal CancerHead and Neck Cancer~2.6[3]
Panc-1Human Pancreatic AdenocarcinomaPancreatic Cancer~2.5
MIA PaCa-2Human Pancreatic AdenocarcinomaPancreatic Cancer~2.5
AsPC-1Human Pancreatic AdenocarcinomaPancreatic Cancer~2.5
Psn-1Human Pancreatic AdenocarcinomaPancreatic Cancer~2.5
H1299Human Non-small Cell Lung CarcinomaLung Cancer2.5[5]
786OHuman Renal Cell CarcinomaRenal Cancer< 3.125[6]
A498Human Renal Cell CarcinomaRenal Cancer> 12.5[6]
GM05757Primary Normal Human FibroblastNormal~8.8[3]
HNEpCPrimary Normal Human Nasal EpithelialNormal~8.9[3]
NIH/3T3Mouse Embryonic FibroblastNormal~19.6[3]
hTERT-HPNEHuman Pancreatic Nestin-Expressing CellsNormal> 2.5
HEK293Human Embryonic KidneyNormal> 12.5[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Start Seed cells in a 96-well plate Treat Treat cells with varying concentrations of Alexidine dihydrochloride Start->Treat Incubate_24_72h Incubate for 24-72 hours Treat->Incubate_24_72h Add_MTT Add MTT reagent to each well Incubate_24_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution (e.g., DMSO) Incubate_4h->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include untreated control wells (medium only) and vehicle control wells (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the detection and quantification of apoptotic cells using flow cytometry.

Start Treat cells with Alexidine dihydrochloride Harvest Harvest cells (including supernatant) Start->Harvest Wash_PBS Wash cells with cold PBS Harvest->Wash_PBS Resuspend Resuspend cells in 1X Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate_15min Incubate for 15 minutes at room temperature in the dark Stain->Incubate_15min Add_Buffer Add 1X Binding Buffer Incubate_15min->Add_Buffer Analyze Analyze by flow cytometry Add_Buffer->Analyze

Caption: Experimental workflow for the Annexin V apoptosis assay.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Start Treat cells with Alexidine dihydrochloride Harvest Harvest and wash cells with PBS Start->Harvest Fix Fix cells in cold 70% ethanol Harvest->Fix Incubate_Fix Incubate for at least 2 hours at -20°C Fix->Incubate_Fix Wash_PBS Wash cells with PBS Incubate_Fix->Wash_PBS RNase_Treat Treat with RNase A Wash_PBS->RNase_Treat PI_Stain Stain with Propidium Iodide RNase_Treat->PI_Stain Incubate_Stain Incubate for 30 minutes at room temperature in the dark PI_Stain->Incubate_Stain Analyze Analyze by flow cytometry Incubate_Stain->Analyze

Caption: Protocol for cell cycle analysis using Propidium Iodide.

Materials:

  • Treated and untreated cells

  • Cold PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

  • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols: Alexidine Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride is a bis-biguanide antiseptic agent that has garnered significant interest for its broad-spectrum antimicrobial and antifungal properties.[1][2] Beyond its established use in dental applications, recent research has highlighted its potential as an anticancer agent and an effective inhibitor of biofilm formation.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound, enabling researchers to assess its potential as a therapeutic agent.

This compound's primary mechanism of action in mammalian cells involves the inhibition of the mitochondrial tyrosine phosphatase PTPMT1, which leads to mitochondrial dysfunction and apoptosis.[3][5] In microorganisms, its cationic nature is understood to disrupt cell membrane integrity. Furthermore, it has demonstrated immunomodulatory effects by modulating the JNK signaling pathway in mammalian macrophages.[6][7]

Key In Vitro Assays

A comprehensive in vitro evaluation of this compound typically involves the following assays:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

  • Biofilm Inhibition and Eradication Assays: To assess the ability of the compound to prevent the formation of biofilms and to destroy pre-formed biofilms.[4]

  • Cytotoxicity Assay: To evaluate the toxic effects of the compound on mammalian cells.[9]

Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental for determining the antimicrobial potency of this compound against a variety of microorganisms.[8]

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.[11]

  • Preparation of Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[11]

    • Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired starting inoculum density.

  • Controls:

    • Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no drug).

    • Sterility Control: A well containing 200 µL of uninoculated broth.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.[11]

Data Presentation: MIC of this compound Against Various Fungi
Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans≤1.5[3]
Candida glabrata≤1.5[3]
Candida parapsilosis>1.5[3]
Candida krusei>1.5[3]
Cryptococcus neoformans1.5 - 6[3]
Aspergillus fumigatus1.5 - 6[3]

Biofilm Assays

These assays are crucial for evaluating the efficacy of this compound against microbial biofilms, which are notoriously resistant to conventional antimicrobial agents.

Experimental Protocol: Biofilm Inhibition Assay

This protocol determines the concentration of this compound required to prevent biofilm formation.[4]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

  • Microbial culture

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%)

  • Microplate reader

Procedure:

  • Preparation of Inoculum and Compound Dilutions: Prepare the microbial inoculum and serial dilutions of this compound in TSB with glucose in a 96-well plate as described for the MIC assay.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.[4]

  • Washing: Carefully discard the planktonic cells from the wells. Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[4]

  • Washing: Remove the crystal violet solution and wash the wells three times with distilled water.

  • Solubilization: Air-dry the plate for 20 minutes. Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the stained biofilm.[4]

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.

  • Analysis: The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the growth control.

Experimental Protocol: Biofilm Eradication Assay

This protocol assesses the ability of this compound to eradicate pre-formed biofilms.[4]

Procedure:

  • Biofilm Formation: Prepare a microbial inoculum in TSB with glucose and dispense 200 µL into the wells of a 96-well plate. Incubate at 37°C for 48 hours to allow mature biofilms to form.[4]

  • Removal of Planktonic Cells: Discard the culture medium and wash the wells three times with sterile PBS.

  • Treatment: Prepare serial dilutions of this compound in fresh TSB and add 200 µL to the wells containing the pre-formed biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.[4]

  • Quantification: Wash, stain, and solubilize the remaining biofilm as described in the biofilm inhibition assay.

  • Analysis: The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.[4]

Data Presentation: Biofilm Inhibition and Eradication by this compound
OrganismAssayConcentration (µM)% ReductionReference
Acinetobacter baumanniiBiofilm Inhibition12.5>90%[4]
Acinetobacter baumanniiBiofilm Eradication25-10060-77.4%[4]
Candida albicansBiofilm Inhibition<10~80%[12]
Candida aurisBiofilm Inhibition<10~80%[12]
Aspergillus fumigatusBiofilm Inhibition<10~80%[12]

Mammalian Cell Cytotoxicity Assay

This assay is essential to determine the therapeutic window of this compound by assessing its toxicity to mammalian cells.[13]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound

  • Mammalian cell line (e.g., A549, HUVEC, J774.2 macrophages)[1][6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineAssay DurationCC50 (µM)Reference
Human Umbilical Vein Endothelial Cells (HUVECs)24 h>10[1]
A549 (Human Lung Carcinoma)24 h>10[1]
J774.2 (Macrophage-like)24 h>10[1]

Visualizations

Signaling Pathway

Alexidine_Signaling cluster_extracellular Extracellular cluster_cell Macrophage Alexidine Alexidine JNK_Pathway JNK Signaling Pathway Alexidine->JNK_Pathway Modulates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->JNK_Pathway Pro_inflammatory_Cytokines Reduced Production of Pro-inflammatory Cytokines (TNF-α, IL-6) JNK_Pathway->Pro_inflammatory_Cytokines

Caption: Alexidine's immunomodulatory effect on macrophages.

Experimental Workflows

MIC_Workflow prep_compound 1. Prepare Alexidine Serial Dilutions inoculate 3. Inoculate 96-well Plate prep_compound->inoculate prep_inoculum 2. Prepare Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate (e.g., 37°C, 18-24h) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic Biofilm_Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication inhibit_treat 1a. Add Alexidine and Inoculum Simultaneously inhibit_incubate 2a. Incubate (24-48h) wash Wash to Remove Planktonic Cells inhibit_incubate->wash erad_form 1b. Form Biofilm (48h) erad_treat 2b. Treat with Alexidine erad_form->erad_treat erad_incubate 3b. Incubate (24h) erad_treat->erad_incubate erad_incubate->wash stain Stain with Crystal Violet wash->stain solubilize Solubilize Stain stain->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs Cytotoxicity_Workflow seed_cells 1. Seed Mammalian Cells in 96-well Plate treat_cells 2. Treat with Alexidine Serial Dilutions seed_cells->treat_cells incubate_cells 3. Incubate (24-48h) treat_cells->incubate_cells add_mtt 4. Add MTT Reagent incubate_cells->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize_formazan 6. Solubilize Formazan (add DMSO) incubate_mtt->solubilize_formazan read_absorbance 7. Read Absorbance (570 nm) solubilize_formazan->read_absorbance

References

Application Notes and Protocols: Alexidine Dihydrochloride Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride, a bisbiguanide antiseptic, has demonstrated significant broad-spectrum antifungal activity against a wide array of pathogenic fungi, including drug-resistant strains.[1][2][3][4] Its potential as a repurposed antifungal agent warrants standardized methods for susceptibility testing to ensure reliable and reproducible results in research and preclinical development. These application notes provide detailed protocols for determining the in vitro antifungal activity of this compound and summarize its known efficacy against various fungal species.

Quantitative Data Summary

This compound has shown potent activity against both planktonic fungal cells and biofilms.[2][3] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of clinically relevant fungi.

Fungal SpeciesStrain(s)This compound MIC (µg/mL)Reference(s)
Candida albicansWild-type & Clinical Isolates0.38 - 0.78 (MIC₅₀: 0.34 - 0.69 µM)[5]
Candida albicansFluconazole-Resistant Strains≤1.5[2][3]
Candida auris≤1.5[2][3]
Candida glabrata≤1.5[2][3]
Candida parapsilosis>1.5[2][3]
Candida krusei>1.5[2][3]
Candida haemuloniisensu stricto0.5[6][7][8]
Cryptococcus neoformansComparable to fluconazole[2][3]
Aspergillus fumigatus1.5 - 3 (MIC₅₀)[3]
Lichtheimia corymbifera1.5 - 3 (MIC₅₀)[3]
Scedosporium apiospermum1.5 - 3 (MIC₅₀)[3]
Trichophyton mentagrophytes0.32 (MIC₈₀)[9]
Trichophyton rubrum0.64 (MIC₈₀)[9]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27-A3 based)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guideline for yeast susceptibility testing.[2][10]

1. Preparation of Fungal Inoculum: a. Subculture yeast isolates on Yeast Peptone Dextrose (YPD) agar and incubate at 37°C for 24-48 hours. b. Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. c. Dilute the suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water). b. Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.19 to 24 µg/mL).[2]

3. Inoculation and Incubation: a. Add the fungal inoculum to each well of the microtiter plate containing the drug dilutions. b. Include a growth control (no drug) and a sterility control (no inoculum). c. Incubate the plates at 35°C for 24-48 hours.[11]

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control.[2][9] This can be assessed visually or by using a spectrophotometer to measure optical density.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (CLSI M38-A2 based)

This protocol is based on the CLSI M38-A2 guideline for filamentous fungi.[9][10]

1. Preparation of Fungal Inoculum: a. Grow the filamentous fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident. b. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). c. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.[12]

2. Preparation of this compound Dilutions: a. Follow the same procedure as described in Protocol 1, step 2.

3. Inoculation and Incubation: a. Dispense the conidial inoculum into the wells of the microtiter plate. b. Include appropriate growth and sterility controls. c. Incubate the plates at 35°C for 48-72 hours.[12]

4. Determination of MIC: a. The MIC is determined as the lowest drug concentration that shows complete inhibition of growth.[9]

Protocol 3: Fungal Biofilm Susceptibility Testing

1. Biofilm Formation: a. Prepare a standardized fungal cell suspension as described in Protocol 1, step 1. b. Add the suspension to the wells of a flat-bottomed 96-well microtiter plate. c. Incubate for 24-48 hours at 37°C to allow for biofilm formation.[1]

2. Biofilm Susceptibility Assay: a. After the incubation period, gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells. b. Add fresh medium containing serial dilutions of this compound to the wells. c. Incubate for a further 24 hours.

3. Quantification of Biofilm Viability: a. Wash the wells again with PBS. b. Quantify the metabolic activity of the remaining biofilm using a colorimetric assay such as XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or resazurin.[1] The reduction in color change compared to the untreated control indicates the inhibitory effect of the compound.

Mechanism of Action and Signaling Pathways

This compound exhibits its antifungal effects through a multi-faceted mechanism. It is known to target mitochondrial function, leading to apoptosis in mammalian cells, and a similar mechanism is proposed in fungi.[2][3][10] Studies have shown that it can induce the production of reactive oxygen species (ROS) in Candida albicans.[5] Furthermore, its nature as a bisbiguanide suggests it interacts with and disrupts the fungal cell membrane, leading to leakage of cellular contents such as nucleotides.[6][8] This membrane disruption also contributes to the inhibition of virulence factors like adhesion and hyphal formation.[5]

cluster_workflow Antifungal Susceptibility Testing Workflow prep_inoculum Prepare Fungal Inoculum (Standardized Suspension) inoculation Inoculate Microtiter Plate prep_inoculum->inoculation prep_drug Prepare this compound (Serial Dilutions) prep_drug->inoculation incubation Incubate (35°C, 24-72h) inoculation->incubation read_mic Determine MIC (Visual or Spectrophotometric Reading) incubation->read_mic

Caption: Workflow for Antifungal Susceptibility Testing.

cluster_cell Fungal Cell Alexidine This compound membrane Cell Membrane Disruption Alexidine->membrane mitochondria Mitochondrial Dysfunction Alexidine->mitochondria leakage Nucleotide Leakage membrane->leakage inhibition Inhibition of Adhesion & Hyphal Formation membrane->inhibition ros Increased ROS Production mitochondria->ros apoptosis Apoptosis-like Cell Death ros->apoptosis leakage->apoptosis inhibition->apoptosis

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Alexidine Dihydrochloride Biofilm Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexidine dihydrochloride is a bisbiguanide antiseptic agent that has demonstrated potent antimicrobial and antibiofilm activity against a broad spectrum of pathogens, including clinically relevant bacteria and fungi. Its efficacy in inhibiting biofilm formation and eradicating established biofilms makes it a compound of significant interest for therapeutic and disinfectant applications. These application notes provide detailed protocols for assessing the biofilm inhibition and eradication capabilities of this compound using common in vitro assays.

Quantitative Data Summary

The following tables summarize the antimicrobial and antibiofilm efficacy of this compound against various microorganisms as reported in the literature.

Table 1: Antibacterial and Antibiofilm Activity of this compound against Acinetobacter baumannii [1][2][3][4][5]

ParameterConcentration (µM)Effect
Minimum Inhibitory Concentration (MIC) 3.125Inhibition of planktonic cell growth
Minimum Biofilm Inhibitory Concentration (MBIC) 12.5≥90% inhibition of biofilm formation[2]
Minimum Biofilm Eradication Concentration (MBEC) 25 - 10060% - 77.4% eradication of pre-formed biofilms[1][2]

Table 2: Antifungal and Antibiofilm Activity of this compound [6][7][8]

Fungal SpeciesPlanktonic MIC (µg/mL)Biofilm Inhibition (µg/mL)Pre-formed Biofilm Eradication (µg/mL)
Candida albicans1.51.51.5
Candida auris333
Candida glabrata333
Candida parapsilosis1.51.51.5
Candida krusei333
Cryptococcus neoformans1.533
Aspergillus fumigatus1.536

Experimental Protocols

Two primary methods are detailed below for quantifying the effect of this compound on biofilm formation and viability: the Crystal Violet (CV) assay for biomass quantification and the Resazurin assay for metabolic activity assessment.

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol determines the Minimum Biofilm Inhibitory Concentration (MBIC), the lowest concentration of a compound that inhibits the formation of a biofilm.[2]

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial or fungal culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) with 2.5 g/L glucose for A. baumannii)[2]

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% (v/v) Ethanol

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Grow an overnight culture of the test microorganism in the appropriate broth. Dilute the culture to an optical density at 600 nm (OD₆₀₀) of 0.1.[2]

  • Plate Setup:

    • Add 100 µL of sterile growth medium to each well of a 96-well plate.

    • Add 100 µL of this compound stock solution (at 2x the final desired concentration) to the first row and perform serial dilutions down the plate.

    • Add 100 µL of the diluted microbial culture to each well.[2]

    • Include positive control wells (microorganism with no compound) and negative control wells (medium only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking.[2]

  • Washing: Carefully discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[2]

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20-30 minutes.[2]

    • Discard the crystal violet solution and wash the wells three times with distilled water.[2]

    • Air-dry the plate for 20 minutes.[2]

  • Solubilization and Quantification:

    • Add 200 µL of 95% ethanol to each well to solubilize the stained biofilm.[2]

    • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction (e.g., ≥90%) in absorbance compared to the positive control.

Protocol 2: Biofilm Viability and Eradication Assay using Resazurin

This protocol assesses the metabolic activity of cells within a biofilm and can be used to determine the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration required to kill a pre-formed biofilm.

Materials:

  • 96-well microtiter plates with pre-formed biofilms (prepared as in Protocol 1, steps 1-3, without the addition of this compound)

  • This compound stock solution

  • Appropriate growth medium

  • Resazurin sodium salt solution (e.g., 0.02% w/v in PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Preparation of Pre-formed Biofilms: Grow biofilms in a 96-well plate for 24-48 hours as described in Protocol 1.

  • Treatment:

    • Carefully remove the planktonic culture from each well.

    • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Incubate for a further 24 hours at 37°C.

  • Washing: Discard the medium and wash the wells three times with 200 µL of sterile PBS.

  • Resazurin Staining:

    • Add 200 µL of resazurin solution to each well.

    • Incubate in the dark at 37°C for 1-4 hours, or until a color change from blue to pink/purple is observed in the positive control wells.

  • Quantification: Measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (at 570 nm and 600 nm).

  • Data Analysis: The MBEC is the lowest concentration of this compound that results in no significant metabolic activity (i.e., no reduction of resazurin) compared to the untreated control.

Visualizations

Experimental Workflow

G This compound Biofilm Inhibition Assay Workflow cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay (MBIC) cluster_eradication Biofilm Eradication Assay (MBEC) prep_culture Prepare microbial inoculum inhibit_setup Co-incubate inoculum and ADH in 96-well plate prep_culture->inhibit_setup erad_growth Grow mature biofilm for 24-48h prep_culture->erad_growth prep_adh Prepare serial dilutions of this compound prep_adh->inhibit_setup erad_treat Treat pre-formed biofilm with ADH for 24h prep_adh->erad_treat inhibit_growth Incubate for 24-48h to allow biofilm formation inhibit_setup->inhibit_growth inhibit_wash Wash to remove planktonic cells inhibit_growth->inhibit_wash inhibit_stain Stain with Crystal Violet inhibit_wash->inhibit_stain inhibit_read Solubilize and read absorbance inhibit_stain->inhibit_read erad_growth->erad_treat erad_wash Wash to remove compound and dead cells erad_treat->erad_wash erad_stain Add Resazurin to assess viability erad_wash->erad_stain erad_read Read fluorescence/absorbance erad_stain->erad_read

Caption: Workflow for determining MBIC and MBEC of this compound.

Proposed Mechanism of Action

G Proposed Mechanism of this compound Biofilm Inhibition cluster_cell Bacterial Cell cluster_genes Biofilm-Associated Genes cluster_phenotype Biofilm Phenotype adh This compound membrane Cell Membrane (LPS/LTA) adh->membrane Binds to and disrupts signaling Stress Response Signaling Cascade membrane->signaling Triggers gene_expression Gene Expression Regulation signaling->gene_expression Modulates ompA ompA gene_expression->ompA Downregulates csuE csuE gene_expression->csuE Downregulates abaI abaI gene_expression->abaI Downregulates pgaC pgaC gene_expression->pgaC Downregulates bfmR bfmR gene_expression->bfmR Downregulates adhesion Adhesion ompA->adhesion Involved in csuE->adhesion Involved in maturation Biofilm Maturation abaI->maturation Involved in (Quorum Sensing) matrix EPS Matrix Production pgaC->matrix Involved in bfmR->maturation Regulates inhibition inhibition adhesion->inhibition Biofilm Inhibition matrix->inhibition Biofilm Inhibition maturation->inhibition Biofilm Inhibition

Caption: Proposed mechanism of this compound's antibiofilm activity.

References

Application Notes: Cytotoxicity of Alexidine Dihydrochloride in FaDu Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alexidine dihydrochloride is a bisbiguanide compound initially developed as an antiseptic agent.[1] Recent research has identified its potential as an anti-cancer agent, demonstrating cytotoxicity against various cancer cell lines.[2][3][4] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound in FaDu cells, a human hypopharyngeal squamous cell carcinoma cell line. FaDu cells are a commonly used model for head and neck cancers in research.[2][5]

Mechanism of Action

This compound induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction.[2][3] It targets a mitochondrial-specific tyrosine phosphatase, PTPMT1, leading to mitochondrial membrane potential depolarization, an increase in cytosolic calcium, and subsequent activation of caspase cascades (caspase-2, -9, -8, and -3).[2] This ultimately results in apoptotic cell death. Transmission electron microscopy has revealed this compound-induced damage to mitochondria.[2]

Quantitative Data Summary

The cytotoxic effect of this compound on FaDu cells has been quantified using tetrazolium-based assays. The half-maximal effective concentration (ED50), the concentration of a drug that gives half of the maximal response, provides a measure of the drug's potency.

Cell LineDrugAssay TypeED50 / IC50Reference
FaDuThis compoundTetrazolium-based assay~1.8 µM[2]
C666-1This compoundTetrazolium-based assay~2.6 µM[2]
GM05757 (normal)This compoundTetrazolium-based assay~8.8 µM[2]
HNEpC (normal)This compoundTetrazolium-based assay~8.9 µM[2]
NIH/3T3 (normal)This compoundTetrazolium-based assay~19.6 µM[2]

Experimental Protocols

FaDu Cell Culture Protocol

Materials:

  • FaDu cell line (ATCC HTB-43)

  • Eagle's Minimum Essential Medium (EMEM)[6]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well plates

  • Incubator at 37°C with 5% CO2

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% heat-inactivated FBS.

  • Cell Thawing:

    • Rapidly thaw the cryopreserved vial of FaDu cells in a 37°C water bath.[5]

    • Transfer the cell suspension to a sterile centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.

    • Centrifuge at approximately 125 x g for 5-10 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

    • Transfer the cells to a T-25 or T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

    • Monitor cell growth and change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the culture medium and rinse the cell monolayer with sterile PBS.

    • Add 1-2 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C until cells detach.

    • Neutralize the trypsin by adding complete growth medium.

    • Centrifuge the cell suspension and resuspend the pellet in fresh medium for seeding into new flasks or for experiments.

This compound Cytotoxicity Assay (MTT Assay)

This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • FaDu cells in complete growth medium

  • This compound stock solution (dissolved in an appropriate solvent like DMSO or water)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[7][9]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or SDS-HCl solution)[7][10]

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the FaDu cells.

    • Dilute the cells in complete growth medium to a concentration of 75,000 cells/mL.[7]

    • Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[7]

    • Include wells with medium only to serve as a blank control.[7]

    • Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach.[7]

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[7][11]

    • Incubate the plate for 3-4 hours at 37°C in a CO2 incubator.[10] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][10]

    • Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[7][9]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9][11] A reference wavelength of 620-630 nm can be used to reduce background noise.[7][11]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the drug that causes 50% inhibition of cell growth).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture FaDu Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare_Drug Prepare this compound Dilutions Treat Treat Cells with Alexidine Prepare_Drug->Treat Seed->Treat Incubate Incubate for 48h Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot

Caption: Workflow of the MTT cytotoxicity assay.

Signaling_Pathway Proposed Signaling Pathway of this compound-Induced Apoptosis Alexidine This compound PTPMT1 PTPMT1 Inhibition Alexidine->PTPMT1 Mito_Damage Mitochondrial Damage PTPMT1->Mito_Damage MMP_Loss ↓ Mitochondrial Membrane Potential Mito_Damage->MMP_Loss Ca_Increase ↑ Cytosolic Ca2+ Mito_Damage->Ca_Increase Casp8 Caspase-8 Activation Mito_Damage->Casp8 (later activation) Casp9 Caspase-9 Activation MMP_Loss->Casp9 Ca_Increase->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's apoptotic pathway.

References

Application Notes and Protocols: Alexidine Dihydrochloride in Acinetobacter baumannii Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alexidine dihydrochloride (ADH), a potent bisbiguanide antiseptic, in the research of Acinetobacter baumannii, a critical priority pathogen known for its multidrug resistance. This document outlines the quantitative efficacy of ADH, detailed protocols for key experiments, and visual representations of its proposed mechanism of action and impact on bacterial signaling pathways.

Introduction

Acinetobacter baumannii is a formidable nosocomial pathogen, largely due to its intrinsic and acquired resistance to a wide array of antibiotics and its propensity to form resilient biofilms on both biotic and abiotic surfaces.[1] The World Health Organization has classified carbapenem-resistant A. baumannii as a "priority 1: critical" pathogen, underscoring the urgent need for novel therapeutic strategies.[1] this compound has emerged as a promising agent against A. baumannii, demonstrating significant antibacterial and antibiofilm activities.[2][3] This document serves as a practical guide for researchers investigating the potential of ADH as a therapeutic agent against this challenging pathogen.

Quantitative Efficacy of this compound

This compound exhibits potent activity against both planktonic and biofilm-associated A. baumannii. The following tables summarize the key quantitative data from various studies.

Table 1: In Vitro Activity of this compound against Planktonic A. baumannii

ParameterConcentration (µM)Bacterial StrainsReference
Minimum Inhibitory Concentration (MIC)3.125ATCC 19606, BC-5, 3-137, HK45[2][3]
Minimum Inhibitory Concentration (MIC)10QS17-1084[4]

Table 2: Anti-Biofilm Activity of this compound against A. baumannii

ParameterConcentration (µM)EffectReference
Minimum Biofilm Inhibitory Concentration (MBIC)12.5≥93% inhibition of biofilm formation[2][3]
Minimum Biofilm Eradication Concentration (MBEC)25 - 10060% - 77.4% eradication of pre-formed biofilms[2][3]

Table 3: Bactericidal Activity of this compound against A. baumannii (Time-Kill Assay)

ConcentrationTime to >5 log10 CFU/mL ReductionBacterial StrainsReference
2 x MIC (6.25 µM)2 hoursATCC 19606, BC-5, 3-137, HK45[5]
MIC (3.125 µM)2 - 8 hoursATCC 19606, BC-5, 3-137, HK45[5]

Table 4: Synergistic Activity of this compound with Antibiotics against A. baumannii (Checkerboard Assay)

CombinationFractional Inhibitory Concentration Index (FICI)InterpretationPercentage of IsolatesReference
ADH + Rifampicin≤ 0.5Synergistic25%[2]
ADH + Rifampicin0.5 - 1Additive50%[2]
ADH + Colistin0.625Additive50%[2]

Proposed Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is believed to be the disruption of the bacterial cell membrane. As a cationic bisbiguanide, it interacts electrostatically with negatively charged components of the bacterial cell envelope, such as phospholipids and lipopolysaccharide (LPS).[6][7] This interaction leads to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[6]

Furthermore, ADH has been shown to downregulate the expression of genes associated with biofilm formation in A. baumannii.[2][3] This includes the downregulation of the bfmR gene, which is part of the BfmRS two-component system that plays a crucial role in regulating biofilm formation and the expression of csu pili.[5][8]

Alexidine_Action_Pathway cluster_extracellular Extracellular cluster_cell_envelope Cell Envelope cluster_intracellular Intracellular Alexidine Alexidine Dihydrochloride Membrane A. baumannii Cell Membrane (Phospholipids, LPS) Alexidine->Membrane Disruption BfmS BfmS (Sensor Kinase) Alexidine->BfmS Inhibition Signal (Proposed) CellDeath Cell Death Membrane->CellDeath Increased Permeability BfmR BfmR (Response Regulator) BfmS->BfmR Phosphorylation (Inhibited) BiofilmGenes Biofilm-Associated Genes (ompA, pgaC, csuE, abaI) BfmR->BiofilmGenes Transcription (Downregulated) BiofilmFormation Biofilm Formation Inhibition BiofilmGenes->BiofilmFormation

Proposed mechanism of this compound on A. baumannii.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the efficacy of this compound against A. baumannii.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of ADH that inhibits the visible growth of A. baumannii.

MIC_Workflow A Prepare A. baumannii inoculum (0.5 McFarland standard) C Inoculate wells with A. baumannii suspension (final concentration ~5 x 10^5 CFU/mL) A->C B Serially dilute this compound in Mueller-Hinton Broth (MHB) in a 96-well plate B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: Lowest concentration with no visible turbidity E->F

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Materials:

  • This compound (ADH) stock solution

  • Acinetobacter baumannii isolate

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: Culture A. baumannii on an appropriate agar plate overnight. Suspend colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution: Prepare serial twofold dilutions of ADH in MHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control well (inoculum without ADH) and a negative control well (MHB without inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of ADH at which there is no visible growth (turbidity).

Biofilm Inhibition and Eradication Assays (Crystal Violet Method)

This protocol quantifies the ability of ADH to prevent biofilm formation and eradicate pre-formed biofilms.

Biofilm_Assay_Workflow cluster_Inhibition Biofilm Inhibition Assay cluster_Eradication Biofilm Eradication Assay cluster_Staining Staining and Quantification A1 Add A. baumannii suspension and serial dilutions of ADH to wells A2 Incubate at 37°C for 24-48 hours C1 Wash wells with PBS to remove non-adherent cells A2->C1 B1 Grow A. baumannii biofilms in wells for 24-48 hours B2 Remove planktonic cells and add serial dilutions of ADH B3 Incubate for a further 24 hours B3->C1 C2 Stain with 0.1% Crystal Violet C1->C2 C3 Wash to remove excess stain C2->C3 C4 Solubilize bound stain with ethanol or acetic acid C3->C4 C5 Measure absorbance (OD570-595 nm) C4->C5

Workflow for Biofilm Inhibition and Eradication Assays.

Materials:

  • ADH stock solution

  • A. baumannii isolate

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Glacial Acetic Acid

  • Microplate reader

Procedure for Biofilm Inhibition:

  • Prepare a standardized inoculum of A. baumannii as described for the MIC assay, but in TSB.

  • Add 100 µL of TSB containing serial dilutions of ADH to the wells of a 96-well plate.

  • Add 100 µL of the bacterial inoculum to each well.

  • Include a positive control (bacteria without ADH) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

Procedure for Biofilm Eradication:

  • Add 200 µL of the standardized bacterial inoculum in TSB to the wells.

  • Incubate at 37°C for 24-48 hours to allow for biofilm formation.

  • Carefully aspirate the medium and wash the wells gently with PBS to remove planktonic cells.

  • Add 200 µL of fresh TSB containing serial dilutions of ADH to the wells with pre-formed biofilms.

  • Incubate for a further 24 hours at 37°C.

Staining and Quantification (for both assays):

  • Aspirate the medium and gently wash the wells twice with PBS.

  • Air-dry the plate or fix the biofilms by heating at 60°C for 1 hour.

  • Add 125-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Air-dry the plate completely.

  • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.

  • Incubate for 10-15 minutes with gentle shaking.

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

  • The percentage of inhibition or eradication is calculated relative to the untreated control.

Checkerboard Synergy Assay

This protocol is used to assess the synergistic, additive, indifferent, or antagonistic interactions between ADH and other antimicrobial agents.

Checkerboard_Workflow A Prepare serial dilutions of Drug A (e.g., ADH) along the rows of a 96-well plate C Inoculate all wells with a standardized A. baumannii suspension A->C B Prepare serial dilutions of Drug B (e.g., Rifampicin) along the columns of the same plate B->C D Include controls for each drug alone C->D E Incubate at 37°C for 18-24 hours D->E F Determine the MIC of each drug in combination E->F G Calculate the Fractional Inhibitory Concentration Index (FICI) F->G

Workflow for Checkerboard Synergy Assay.

Materials:

  • ADH stock solution

  • Stock solution of the second antimicrobial agent

  • A. baumannii isolate

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of ADH horizontally (along the rows) and the second antimicrobial agent vertically (along the columns). The final volume in each well containing both drugs will be a combination from the respective row and column.

  • Inoculation: Inoculate the wells with a standardized A. baumannii suspension to a final concentration of approximately 5 x 10^5 CFU/mL. The total volume in each well should be 100-200 µL.

  • Controls: Include wells with serial dilutions of each drug alone to determine their individual MICs under the same experimental conditions. Also, include a positive growth control.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination. The MIC in combination is the lowest concentration of that drug that inhibits growth in the presence of a specific concentration of the other drug.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpretation of FICI:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Conclusion

This compound demonstrates significant promise as an antibacterial and antibiofilm agent against the highly problematic pathogen Acinetobacter baumannii. Its potent in vitro activity, bactericidal nature, and synergistic potential with existing antibiotics make it a compelling candidate for further preclinical and clinical development. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic utility of ADH in combating infections caused by multidrug-resistant A. baumannii. Further investigation into its precise molecular interactions and in vivo efficacy is warranted.

References

Application Notes and Protocols for PTPMT1 Inhibition Assay Using Alexidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase localized to the inner mitochondrial membrane.[1][2] It plays a critical role in mitochondrial function and cellular metabolism. Notably, PTPMT1 is essential for the biosynthesis of cardiolipin, a unique phospholipid crucial for maintaining the integrity and function of the mitochondrial membrane.[3][4][5] PTPMT1 catalyzes the dephosphorylation of phosphatidylglycerophosphate (PGP) to phosphatidylglycerol (PG), a key precursor for cardiolipin synthesis.[3][6][7] Dysregulation of PTPMT1 has been implicated in various diseases, including type II diabetes and cancer, making it an attractive therapeutic target.[1][8]

Alexidine dihydrochloride is a potent and selective inhibitor of PTPMT1.[1][9][10] This dibiguanide compound has been demonstrated to effectively inhibit PTPMT1 activity both in vitro and in cellular models, leading to downstream effects such as altered mitochondrial protein phosphorylation and induction of apoptosis in cancer cells.[1][11][12] These application notes provide detailed protocols for performing PTPMT1 inhibition assays using this compound for both biochemical and cell-based studies.

Signaling Pathway and Experimental Workflow

PTPMT1 is a key enzyme in the cardiolipin biosynthesis pathway, which is essential for mitochondrial health. Inhibition of PTPMT1 by this compound disrupts this pathway, leading to an accumulation of PGP and a reduction in cardiolipin levels. This disruption of mitochondrial function can trigger downstream cellular events, including apoptosis.

PTPMT1_Cardiolipin_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Downstream Downstream Effects CDP_DAG CDP-Diacylglycerol PGPS PGP Synthase CDP_DAG->PGPS CLS Cardiolipin Synthase CDP_DAG->CLS G3P Glycerol-3-Phosphate G3P->PGPS PGP Phosphatidylglycerol Phosphate (PGP) PGPS->PGP synthesizes PTPMT1 PTPMT1 PGP->PTPMT1 substrate PG Phosphatidylglycerol (PG) PTPMT1->PG dephosphorylates to PG->CLS Cardiolipin Cardiolipin CLS->Cardiolipin synthesizes Mito_Dysfunction Mitochondrial Dysfunction Cardiolipin->Mito_Dysfunction leads to Alexidine Alexidine dihydrochloride Alexidine->PTPMT1 inhibits Apoptosis Apoptosis Mito_Dysfunction->Apoptosis induces

Figure 1: PTPMT1's role in cardiolipin synthesis and its inhibition.

The general workflow for assessing PTPMT1 inhibition involves preparing the necessary reagents, performing either a biochemical or cellular assay, and then detecting the signal to determine the extent of inhibition.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Detection Detection & Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Biochemical Biochemical Assay (e.g., O-MFP based) Reagents->Biochemical Cells Culture Cells (e.g., PANC-1, INS-1) Cellular Cellular Assay (e.g., Viability, Apoptosis) Cells->Cellular Fluorescence Fluorescence/Absorbance Measurement Biochemical->Fluorescence Cell_Imaging Microscopy/Flow Cytometry Cellular->Cell_Imaging Data_Analysis Data Analysis (IC50 determination) Fluorescence->Data_Analysis Cell_Imaging->Data_Analysis

Figure 2: General experimental workflow for PTPMT1 inhibition assays.

Quantitative Data Summary

The inhibitory activity of this compound against PTPMT1 has been quantified in various studies. The following tables summarize the key data.

Inhibitor Target IC50 (µM) Assay Substrate Reference
This compoundPTPMT11.08 ± 0.08O-MFP[1]
This compoundPTPMT11.09 ± 0.27PI5P[1]
Chlorhexidine dihydrochloridePTPMT119.7 ± 3.3O-MFP[1]
"Half Alexidine" moleculePTPMT1207.1 ± 43.1O-MFP[1]
Parameter Value Condition Reference
Hill Coefficient (Alexidine)2.16 ± 0.31PTPMT1 inhibition with O-MFP[1]
Km for O-MFP39 µMPTPMT1[1]
Km for PI5P37.5 µMPTPMT1[1]

Experimental Protocols

In Vitro PTPMT1 Inhibition Assay using a Fluorogenic Substrate

This protocol describes a biochemical assay to determine the IC50 of this compound against purified PTPMT1 enzyme using the fluorogenic substrate 3-O-methylfluorescein phosphate (O-MFP).

Materials:

  • Recombinant human PTPMT1 enzyme

  • This compound

  • 3-O-methylfluorescein phosphate (O-MFP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 1 mM EDTA, 1 mM DTT

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of O-MFP in the appropriate solvent.

    • Dilute recombinant PTPMT1 to the desired concentration (e.g., 44 nM) in Assay Buffer.[1]

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

    • Add 25 µL of the diluted PTPMT1 enzyme to each well (except the no-enzyme control).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the O-MFP substrate to each well to initiate the reaction. The final concentration of O-MFP should be close to its Km value (e.g., 40 µM).[1]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of PTPMT1 activity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular PTPMT1 Inhibition Assay in Pancreatic Cancer Cells

This protocol outlines a cell-based assay to evaluate the effect of this compound on the viability of pancreatic cancer cell lines, which are known to be sensitive to PTPMT1 inhibition.[11]

Materials:

  • PANC-1 or MIA-PACA-II pancreatic cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CCK-8, MTT)

  • 96-well clear cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed PANC-1 or MIA-PACA-II cells in a 96-well plate at a density of 2 x 10^4 cells/mL and allow them to adhere overnight.[11]

  • Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Add 10 µL of the CCK-8 solution to each well and incubate for an additional 2 hours.[11]

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the dose-dependent effect.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibition of PTPMT1 by this compound. The biochemical assay allows for the precise determination of inhibitory potency, while the cellular assay provides insights into the functional consequences of PTPMT1 inhibition in a biological context. These methods are valuable tools for the study of mitochondrial biology and the development of novel therapeutics targeting PTPMT1.

References

Troubleshooting & Optimization

Technical Support Center: Alexidine Dihydrochloride and NaOCl Interaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Alexidine dihydrochloride and Sodium Hypochlorite (NaOCl).

Troubleshooting Guide: Precipitate Formation

Issue: A precipitate is observed upon mixing this compound (ALX) and Sodium Hypochlorite (NaOCl) solutions.

Initial Assessment: The interaction between ALX and NaOCl can be complex, with conflicting reports in scientific literature regarding precipitate formation. Some studies report a yellowish precipitate[1][2][3][4], while others have found no precipitate[5][6][7][8]. The formation and amount of precipitate may be influenced by the concentrations of the reactants[1][2][4].

Troubleshooting Workflow:

G start Precipitate Observed (ALX + NaOCl) check_conc 1. Verify Concentrations - ALX concentration? - NaOCl concentration? start->check_conc check_sol 2. Review Solution Prep - Solvent used for ALX? - Age of solutions? check_conc->check_sol compare_lit 3. Compare with Literature - Do experimental conditions match  studies reporting precipitation? check_sol->compare_lit consider_alt 4. Consider Alternatives - Can sequential use with an  intermediate rinse be implemented? compare_lit->consider_alt no_precipitate No Precipitate Observed compare_lit->no_precipitate Conditions match no-precipitate studies end_precipitate Conclusion: Precipitate formation is likely under these conditions. consider_alt->end_precipitate

Troubleshooting workflow for precipitate formation.

Potential Causes and Solutions:

  • High Concentrations of Reactants:

    • Observation: Some studies have noted that the amount of precipitate is dependent on the concentration of NaOCl[1][2][4].

    • Recommendation: If possible, lower the concentration of NaOCl and/or ALX to see if precipitation is avoided. One study noted that as ALX concentration decreased, the color of the mixed solution became transparent[6][8].

  • Reaction Products:

    • Observation: The interaction of ALX and NaOCl can result in the formation of aliphatic amines[1][2][3]. This indicates a chemical reaction, not just simple precipitation of the starting material.

    • Recommendation: Be aware that even if a visible precipitate is avoided, the active ingredients may have been chemically altered. It is advised not to mix these two compounds directly if their individual antimicrobial properties are desired[1][2][3].

  • Solvent and Solubility:

    • Observation: this compound has limited solubility in aqueous solutions[9].

    • Recommendation: Ensure that the this compound is fully dissolved before mixing. For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer[9]. However, be mindful of the final concentration and the potential for the solvent to influence the reaction.

Frequently Asked Questions (FAQs)

Q1: Does mixing this compound and NaOCl always result in a precipitate?

A1: Not necessarily. There are conflicting reports in the scientific literature. Some studies have observed a yellowish precipitate when mixing ALX and NaOCl solutions[1][2][4]. The amount of this precipitate appeared to be dependent on the NaOCl concentration. However, other studies have reported no precipitate formation when mixing various concentrations of ALX with NaOCl[5][6][7][8]. This suggests that factors such as the specific concentrations, solvents, and experimental conditions may play a role.

Q2: What is the precipitate that forms?

A2: When a precipitate is formed from the reaction of ALX and NaOCl, it has been identified as containing aliphatic amines[1][2][3]. Importantly, this reaction does not appear to produce p-chloroaniline (PCA)[1][6], a cytotoxic compound that can be formed when chlorhexidine (CHX) is mixed with NaOCl.

Q3: What are the recommended solvents for this compound?

A3: this compound is a crystalline solid with varying solubility in different solvents. It is sparingly soluble in aqueous buffers[9]. For maximum solubility in aqueous solutions, it is recommended to first dissolve it in DMSO[9]. The table below summarizes its solubility in various common laboratory solvents.

Q4: Can I use ALX and NaOCl together in my experiments?

A4: Given the potential for a chemical reaction that forms a precipitate and aliphatic amines, it is generally recommended to avoid mixing ALX and NaOCl directly, especially in applications like endodontic treatment where the formation of a precipitate is undesirable[1][2][3]. If both are required, consider using them sequentially with an intermediate rinse step.

Data and Protocols

Solubility of this compound
SolventSolubilityReference(s)
DMSO≥14.8 mg/mL[10]
DMSO16 mg/mL[11]
DMSO≥10 mg/mL
Ethanol11 mg/mL[11]
Ethanol (with gentle warming)≥25.85 mg/mL[12]
Dimethyl formamide (DMF)5 mg/mL[11]
DMSO:PBS (pH 7.2) (1:1)~0.50 mg/mL[9][11]
Aqueous BuffersSparingly soluble[9]
Experimental Protocols from Literature

Below are summaries of methodologies from studies with conflicting findings on precipitate formation.

Protocol 1: Precipitate Observed

  • Reactants: Solutions of this compound were mixed with an equivalent volume of 2% and 5.25% (w/v) NaOCl solutions.[1][2][4]

  • Analysis: The resulting mixture was analyzed using ultra-high-performance liquid chromatography–mass spectrophotometry (UHPLC-MS).[1][2][4]

  • Outcome: A yellowish precipitate was formed. The amount of precipitate was dependent on the NaOCl concentration. The interaction was found to produce aliphatic amines.[1][2][4]

Protocol 2: No Precipitate Observed

  • Reactants: Four different concentrations of ALX (1%, 0.5%, 0.25%, and 0.125%) were mixed with 4% NaOCl.[6][8]

  • Analysis: The solutions were analyzed by electrospray ionization mass spectrometry (ESI-MS) and the formation of precipitates on dentinal surfaces was observed by scanning electron microscopy (SEM).[6][8]

  • Outcome: No precipitate was observed in any of the ALX and NaOCl mixtures. The color of the solution changed from light yellow to transparent as the ALX concentration decreased.[6][8]

Visualizations

Potential Reaction Pathway

G ALX This compound (ALX) Reaction Chemical Reaction ALX->Reaction NaOCl Sodium Hypochlorite (NaOCl) NaOCl->Reaction Amines Aliphatic Amines Reaction->Amines Precipitate Yellowish Precipitate Reaction->Precipitate

Reaction of ALX with NaOCl leading to precipitate.

References

Alexidine dihydrochloride stability in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Alexidine dihydrochloride in culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound powder is stable for at least four years when stored at -20°C.[1] For experimental use, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO, ethanol, or dimethyl formamide.[1][2] The solubility is significantly higher in these solvents compared to aqueous buffers.[1][2]

For maximum solubility in aqueous-based culture media, first dissolve the compound in DMSO and then dilute it to the final concentration.[1] The final concentration of DMSO in your cell culture experiments should ideally not exceed 0.1% to avoid solvent-induced artifacts.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Storage conditions for this compound stock solutions depend on the solvent and the intended duration of storage. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[3][4]

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended Storage Duration
Powder-20°C≥ 4 years[1]
In DMSO-80°CUp to 1 year[3]
In DMSO-20°CUp to 1 month[4]
Aqueous Solution4°CNot recommended for more than one day[1]

Q3: Is this compound stable once diluted in cell culture media?

A3: Currently, there is limited published data specifically detailing the long-term stability of this compound in various cell culture media like DMEM or RPMI-1640. However, as a member of the biguanide class of compounds, its stability in aqueous solutions is expected to be influenced by factors such as pH.[5] For experiments running longer than 24-48 hours, or if you observe a decrease in the compound's expected activity over time, it is advisable to refresh the media with freshly diluted this compound.

Q4: Will adding this compound to my culture medium affect its pH or osmolality?

A4: While there is no specific data on the impact of this compound on the pH and osmolality of culture media, some general considerations can be made. As a dihydrochloride salt, the addition of this compound could theoretically lead to a slight decrease in the pH of a poorly buffered solution. However, standard cell culture media contain robust buffering systems (e.g., bicarbonate, HEPES) that are designed to maintain a stable physiological pH (typically 7.2-7.4).[6][7][8] At the low micromolar or nanogram/mL concentrations typically used for in vitro experiments, the effect on the overall pH and osmolality of the culture medium is expected to be negligible.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Problem 1: I am observing lower-than-expected efficacy of this compound in my multi-day cell culture experiment.

  • Possible Cause: The compound may be degrading in the culture medium over time.

  • Troubleshooting Steps:

    • Refresh the medium: Replace the culture medium with fresh medium containing newly diluted this compound every 24-48 hours.

    • Optimize storage of stock solutions: Ensure your stock solutions are stored correctly (see Table 1) and that you are using fresh aliquots for each experiment to avoid degradation from multiple freeze-thaw cycles.

    • Perform a time-course experiment: To assess the stability of the compound under your specific experimental conditions, you can set up a time-course experiment where the compound's activity is measured at different time points after its addition to the culture medium.

Problem 2: I am seeing unexpected changes in my cells, such as altered morphology or reduced viability, even in my control group treated with the vehicle (DMSO).

  • Possible Cause: The final concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress or toxicity.

  • Troubleshooting Steps:

    • Calculate the final solvent concentration: Ensure that the final concentration of DMSO or other organic solvents in your culture medium does not exceed 0.1%.[3]

    • Run a vehicle-only control: Always include a control group that is treated with the same final concentration of the vehicle (e.g., DMSO) as your experimental groups. This will help you to distinguish between the effects of the solvent and the effects of this compound.

    • Reduce the solvent concentration: If you suspect solvent toxicity, try to prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your culture medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing the compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution in organic solvent: Add the appropriate volume of sterile, high-purity DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM).

  • Ensuring complete dissolution: Gently vortex or sonicate the solution to ensure that the compound has dissolved completely.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.

Protocol 2: General Cell Culture Experiment with this compound

  • Cell seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of working solution: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.

  • Treatment of cells: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control group.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). For longer incubation times, consider replacing the medium with fresh compound-containing medium every 24-48 hours.

  • Assay: At the end of the incubation period, perform your desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), apoptosis assay, or other relevant functional assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment weigh Weigh Alexidine dihydrochloride powder dissolve Dissolve in DMSO to create stock solution weigh->dissolve aliquot Aliquot and store at -80°C dissolve->aliquot dilute Dilute stock solution in culture medium aliquot->dilute seed Seed cells in plate treat Treat cells with working solution seed->treat dilute->treat incubate Incubate for desired duration treat->incubate assay Perform downstream assay incubate->assay

Caption: Experimental workflow for using this compound in cell culture.

troubleshooting_guide start Unexpected Experimental Results? q1 Lower than expected efficacy? start->q1 q2 Toxicity in control group? start->q2 a1 Possible compound degradation. Refresh media every 24-48h. q1->a1 a3 Check stock solution storage and handling. q1->a3 a2 Possible solvent toxicity. Ensure DMSO is <0.1%. q2->a2

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Optimizing Alexidine Dihydrochloride in Antifungal Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Alexidine dihydrochloride (AXD) in antifungal assays. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and interpreting results.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal mechanism of action for this compound?

A1: this compound primarily exerts its antifungal effect by targeting a mitochondrial tyrosine phosphatase known as PTPMT1 in fungal cells.[1][2] This inhibition leads to mitochondrial dysfunction, triggering apoptosis (programmed cell death) and causing nucleotide leakage.[3] Unlike some antifungal agents that directly destabilize the cell membrane, AXD's mechanism is centered on inducing this apoptotic pathway.[3]

Q2: What is a typical starting concentration range for this compound in an antifungal assay?

A2: A typical starting concentration range for this compound in antifungal susceptibility testing is between 0.19 µg/mL to 24 µg/mL.[1] For many Candida species, Minimum Inhibitory Concentration (MIC) values are often observed at ≤1.5 μg/mL under planktonic conditions.[2] However, the optimal concentration is highly dependent on the fungal species and whether you are targeting planktonic cells or biofilms.

Q3: Is this compound effective against antifungal-resistant strains and biofilms?

A3: Yes, this compound has demonstrated significant activity against multi-drug resistant fungal strains, such as Candida auris.[4][5] It is also effective against both the formation of biofilms and pre-formed (mature) biofilms, which are notoriously resistant to conventional antifungal drugs.[1][4] It can inhibit biofilm formation and eradicate mature biofilms of various fungal species, including Candida, Cryptococcus, and Aspergillus.

Q4: Can this compound be used in combination with other antifungal drugs?

A4: Yes, studies have shown that this compound can potentiate the activity of other antifungal drugs. For instance, it has been shown to work synergistically with fluconazole and amphotericin B against Candida biofilms in vitro.[1][5]

Q5: What is the cytotoxicity profile of this compound against mammalian cells?

A5: this compound exhibits selective toxicity, with concentrations required to kill fungal pathogens being significantly lower than those toxic to mammalian cells.[4][5] For example, the concentration of AXD that results in 50% killing of Human Umbilical Vein Endothelial Cells (HUVECs) and lung epithelial cells is 5- to 10-fold higher than the MIC required to kill planktonically growing fungi.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High variability in MIC results Inconsistent inoculum preparation. Subjective endpoint determination. Trailing growth effect.Ensure a standardized inoculum density is used, typically between 0.5 x 10³ and 2.5 x 10³ cells/mL.[6][7] Use a spectrophotometer to read the optical density for a more objective endpoint, often defined as a ≥50% decrease in growth compared to the drug-free control.[8] For azoles and other drugs exhibiting trailing growth, the MIC is typically read as the lowest concentration with a significant reduction in turbidity (≥50%).[8]
No antifungal activity observed Incorrect concentration range tested. Drug instability or degradation. Fungal strain is inherently resistant.Test a broader concentration range of this compound, for example, from 0.02 µg/mL to 20 µg/mL.[9] Prepare fresh stock solutions of AXD and protect from light. Verify the susceptibility of your fungal strain with a known sensitive control strain.
Toxicity observed in host cell controls Concentration of this compound is too high.Perform a dose-response cytotoxicity assay on your specific mammalian cell line to determine the non-toxic concentration range. Remember that the cytotoxic concentration is typically 5-10 times higher than the antifungal MIC.
Difficulty in eradicating pre-formed biofilms Insufficient drug concentration or incubation time. Biofilm has a highly protective extracellular matrix.Higher concentrations of this compound are generally required for biofilm eradication compared to planktonic growth inhibition. Consider increasing the incubation time with the drug. Consider combination therapy with other antifungals, as AXD can enhance their efficacy against biofilms.[1][5]

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)Growth ConditionReference
Candida albicans0.2 - 0.4Planktonic[10]
Candida albicans (fluconazole-resistant)3 - 6Pre-formed Biofilm[1]
Candida auris>16 (for fluconazole)Planktonic[1]
Candida spp.≤1.5Planktonic[2]
Candida hemeulonii0.5Planktonic[3]
Aspergillus fumigatus1.5 - 3Planktonic[11]
Cryptococcus neoformansComparable to fluconazolePlanktonic[11]
Trichophyton rubrum0.02 - 20Planktonic[9]
Trichophyton mentagrophytes0.02 - 20Planktonic[9]

Table 2: Biofilm Inhibitory and Eradication Concentrations of this compound

Fungal SpeciesAssay TypeEffective Concentration (µg/mL)Reference
Candida albicansBiofilm InhibitionNot specified, but effective[10]
Candida albicansBiofilm Eradication3 - 6[1]
Candida spp., Cryptococcus spp., Aspergillus spp.Mature Biofilm Eradication1.5 - 6[2]
Candida hemeuloniiBiofilm Inhibition (78.69% reduction)0.5[3]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi.[1][9]

  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[7]

    • Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[6][7]

  • Drug Dilution:

    • Prepare a stock solution of this compound.

    • Perform serial two-fold dilutions of AXD in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range (e.g., 0.19 to 24 µg/mL).[1]

  • Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Include a drug-free well as a positive control for growth and a well with only medium as a negative control.

    • Incubate the plates at 35°C for 24-48 hours.[6] For some fungi like Cryptococcus species, incubation may be extended to 72 hours.[6]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[8] This can be assessed visually or by reading the optical density at 600 nm.[1]

Protocol 2: Cytotoxicity Assay using MTT
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HUVEC) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Drug Treatment:

    • Prepare various concentrations of this compound.

    • Replace the cell culture medium with fresh medium containing the different concentrations of AXD.

    • Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

Visualizations

Antifungal_Assay_Workflow Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Plate Inoculate 96-well Plate Inoculum->Plate Drug This compound Serial Dilution Drug->Plate Incubate Incubate at 35°C (24-48h) Plate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read MIC Determine MIC Read->MIC Alexidine_Mechanism Mechanism of Action of this compound Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 Alexidine->PTPMT1 inhibits Mitochondrion Fungal Mitochondrion Dysfunction Mitochondrial Dysfunction Mitochondrion->Dysfunction leads to Apoptosis Apoptosis Dysfunction->Apoptosis Leakage Nucleotide Leakage Dysfunction->Leakage Death Fungal Cell Death Apoptosis->Death Leakage->Death

References

Preventing Alexidine dihydrochloride precipitation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alexidine dihydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] It is sparingly soluble in aqueous buffers.[2] For experiments requiring an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[2]

Q2: I observed precipitation when diluting my DMSO stock of this compound in a buffer. What could be the cause?

A2: Precipitation upon dilution of a DMSO stock in an aqueous buffer is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: this compound has limited solubility in aqueous solutions.[2] When the DMSO concentration decreases significantly upon dilution, the compound may no longer stay in solution and precipitate out.

  • Buffer Composition: Certain buffer components, particularly high concentrations of phosphate, can contribute to the precipitation of compounds. While the exact mechanism for this compound is not detailed in the available literature, this is a known phenomenon for other compounds.

  • Temperature: A decrease in temperature upon moving from a stock solution at room temperature to a colder buffer can reduce solubility and lead to precipitation.

Q3: What is the recommended storage condition for this compound solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Stock solutions prepared in DMSO can be stored at -80°C for up to one year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]

Troubleshooting Guides

Issue 1: Precipitation Observed During Preparation of Aqueous Working Solutions

Symptoms:

  • A cloudy or hazy appearance in the solution after diluting the DMSO stock with an aqueous buffer (e.g., PBS, cell culture media).

  • Visible particulate matter settling at the bottom of the tube.

Possible Causes & Solutions:

CauseRecommended Solution
Low Aqueous Solubility - Increase the final concentration of DMSO in the working solution. However, for cell-based assays, the final DMSO concentration should typically not exceed 0.1% to avoid cellular toxicity.[3] - Prepare a more diluted stock solution in DMSO before further dilution in the aqueous buffer. - Consider using a co-solvent system. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to improve solubility.[3] This can be adapted for in vitro experiments with appropriate controls.
Buffer Composition - If using a phosphate buffer, try reducing the phosphate concentration or switching to a different buffering system (e.g., HEPES) to assess if precipitation is reduced.
Rapid Dilution - Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This can prevent localized high concentrations of the compound that may precipitate.
Temperature Effects - Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C for cell culture) before adding the DMSO stock solution.

Experimental Protocol: Preparing an Aqueous Working Solution for Cell Culture

  • Prepare a 10 mM stock solution of this compound in 100% DMSO. Sonication may be used to aid dissolution.[3]

  • Warm the desired cell culture medium (e.g., DMEM, RPMI-1640) to 37°C.

  • Vortex the cell culture medium gently.

  • While vortexing, add the required volume of the 10 mM DMSO stock solution to the pre-warmed medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.1%.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

Data & Visualizations

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventSolubilityReference
DMSO~100-250 mg/mL[1][3]
Ethanol~11-100 mg/mL[1][2]
Dimethyl formamide (DMF)~5 mg/mL[2]
Water~6 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.50 mg/mL[2]

Troubleshooting Workflow for Precipitation Issues

Alexidine_Precipitation_Troubleshooting Troubleshooting Precipitation of this compound start Precipitation Observed check_dmso Is final DMSO concentration >0.1%? start->check_dmso check_buffer Using Phosphate Buffer? check_dmso->check_buffer No solution_dmso Lower DMSO stock concentration or use co-solvents check_dmso->solution_dmso Yes check_dilution Was dilution done rapidly? check_buffer->check_dilution No solution_buffer Try alternative buffer (e.g., HEPES) check_buffer->solution_buffer Yes check_temp Was buffer pre-warmed? check_dilution->check_temp No solution_dilution Add stock dropwise while vortexing check_dilution->solution_dilution Yes solution_temp Pre-warm buffer to experimental temperature check_temp->solution_temp No end_node Clear Solution check_temp->end_node Yes solution_dmso->check_buffer solution_buffer->check_dilution solution_dilution->check_temp solution_temp->end_node

Caption: Troubleshooting workflow for addressing this compound precipitation.

Signaling Pathway Context: PTPMT1 Inhibition

This compound is a known inhibitor of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1). This enzyme plays a role in mitochondrial function and cellular metabolism.

PTPMT1_Inhibition Simplified Pathway of PTPMT1 Inhibition by Alexidine alexidine Alexidine dihydrochloride ptpmt1 PTPMT1 alexidine->ptpmt1 Inhibits phosphatidylglycerol Phosphatidylglycerol Phosphate ptpmt1->phosphatidylglycerol Dephosphorylates apoptosis Apoptosis ptpmt1->apoptosis Inhibition leads to cardiolipin Cardiolipin Synthesis phosphatidylglycerol->cardiolipin mitochondria Mitochondrial Function cardiolipin->mitochondria

Caption: Inhibition of PTPMT1 by this compound can impact mitochondrial function.

References

Alexidine dihydrochloride off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Alexidine dihydrochloride in cell culture experiments. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our non-cancerous cell lines treated with this compound. What are the expected cytotoxic concentrations?

A1: this compound has been shown to be more cytotoxic to cancer cells than to non-cancerous cell lines. However, toxicity in normal cells can still be a significant issue. The dose required to reduce cell viability by 50% (ED50) is notably higher in untransformed cells compared to cancer cell lines.[1] For example, the ED50 in FaDu (human hypopharyngeal squamous cancer) and C666-1 (human undifferentiated nasopharyngeal cancer) cells is approximately 1.8 µM and 2.6 µM, respectively.[1] In contrast, for normal human fibroblasts (GM05757) and normal human nasal epithelial cells (HNEpC), the ED50 values are around 8.8 µM and 8.9 µM, respectively.[1] It is crucial to determine the optimal concentration for your specific cell line to minimize off-target cytotoxicity.

Q2: What is the primary mechanism of this compound-induced cell death?

A2: The primary mechanism of cell death induced by this compound is apoptosis, initiated through mitochondrial damage.[1][2][3][4] The compound is known to target the mitochondrial tyrosine phosphatase PTPMT1, leading to mitochondrial dysfunction.[2][3][4][5] This results in a cascade of events including depolarization of the mitochondrial membrane potential (ΔΨm), an increase in cytosolic Ca2+, and the activation of caspases.[1]

Q3: We have observed unexpected changes in cellular signaling pathways. Which pathways are known to be affected by this compound?

A3: this compound has been shown to modulate the JNK signaling pathway, leading to an anti-inflammatory effect in LPS-stimulated macrophage cell lines.[6][7] This is evidenced by a reduction in the production of pro-inflammatory cytokines.[6][7] Additionally, treatment with alexidine analogs has been shown to decrease the phosphorylation of focal adhesion kinase (pFAK), which is involved in cell motility.[8] The compound also impacts the cardiolipin biosynthetic pathway by inhibiting the enzyme PTPMT1.[9]

Q4: Our experimental results are inconsistent. Could this be related to the compound's solubility?

A4: Yes, inconsistent cytotoxicity of this compound can be attributed to its poor aqueous solubility when dissolved in solvents like DMSO.[9] To achieve more consistent results, the use of solvent-free nanocarriers for drug delivery has been shown to provide more reliable antitumor activity.[9]

Troubleshooting Guides

Issue 1: High levels of apoptosis observed in control (non-cancerous) cell lines.

  • Possible Cause: The concentration of this compound is too high for the specific cell line being used.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the ED50 value for your specific non-cancerous cell line to identify a concentration that minimizes toxicity while still being effective for your experimental goals.

    • Reduce incubation time: Shorter exposure to the compound may reduce off-target toxicity.

    • Consider a different delivery method: As mentioned, using nanocarriers can sometimes improve consistency and may allow for lower effective concentrations.[9]

Issue 2: Unexpected anti-inflammatory or immunomodulatory effects.

  • Possible Cause: this compound's known effect on the JNK signaling pathway.[6][7]

  • Troubleshooting Steps:

    • Assess cytokine production: If working with immune cells or in a co-culture system, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) to quantify the anti-inflammatory effect.

    • Analyze JNK pathway activation: Use techniques like Western blotting or flow cytometry to measure the phosphorylation levels of JNK to confirm pathway modulation.[7]

    • Account for these effects in your experimental design: Be aware that these immunomodulatory effects could influence your results, especially in studies related to inflammation or immune responses.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineCell TypeED50 / CC50Reference
FaDuHuman hypopharyngeal squamous cancer~1.8 µM[1]
C666-1Human undifferentiated nasopharyngeal cancer~2.6 µM[1]
Panc-1, MIA PaCa-2, AsPC-1, Psn-1Human pancreatic cancer~50% viability at 2.5 µM[2]
GM05757Primary normal human fibroblast~8.8 µM[1]
HNEpCPrimary normal human nasal epithelial~8.9 µM[1]
NIH/3T3Mouse embryonic fibroblast~19.6 µM[1]
HUVECsHuman umbilical vein endothelial cells>7.37 µg/ml[3][5]
A549Human lung epithelial cells>7.37 µg/ml[3]
MacrophagesHuman bone marrow-derived>5 µg/ml[3]

Table 2: Antifungal Activity of this compound

Fungal SpeciesMIC (Minimum Inhibitory Concentration)Reference
C. hemeulonii0.5 µg/mL[10]
Planktonic Fungal Pathogens0.73-1.5 µg/ml[3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the ED50 value.

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in 6-well plates.

  • Treatment: Allow cells to adhere for a few hours, then treat with this compound for a specified duration (e.g., 48 hours).

  • Recovery: After treatment, replace the medium with fresh, drug-free medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with a solution of 0.5% crystal violet in methanol.

  • Quantification: Count the number of colonies (typically defined as containing >50 cells) in each well.

  • Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Visualizations

Alexidine_Signaling_Pathway Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 Alexidine->PTPMT1 Inhibits Mitochondria Mitochondrial Dysfunction Alexidine->Mitochondria Induces JNK JNK Pathway Alexidine->JNK Modulates Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytokines Pro-inflammatory Cytokine Production JNK->Cytokines Inhibits Inflammation Reduced Inflammation JNK->Inflammation

Caption: Signaling pathways affected by this compound.

MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Treatment Treat with Alexidine dihydrochloride Start->Treatment MTT Add MTT Reagent Treatment->MTT Incubate Incubate for Formazan Formation MTT->Incubate Solubilize Solubilize Formazan Crystals Incubate->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Analyze Data & Determine ED50 Read->Analyze

Caption: Workflow for an MTT-based cell viability assay.

References

Technical Support Center: Alexidine Dihydrochloride Biofilm Eradication Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Alexidine dihydrochloride (ADH) biofilm eradication assay. The information is designed to assist in optimizing experimental workflows and ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in biofilm eradication?

A1: this compound is a bisbiguanide antiseptic that primarily disrupts the integrity of bacterial and fungal cell membranes.[1] Its cationic nature facilitates binding to negatively charged components of the cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria.[1] This interaction leads to increased membrane permeability, dissipation of the mitochondrial membrane potential, and ultimately, cell death.[2][3] Evidence also suggests that ADH can induce an apoptosis-like response in microbial cells.[4][5]

Q2: I am observing high variability between my replicate wells. What are the common causes and how can I minimize this?

A2: High variability is a common challenge in 96-well plate biofilm assays.[6] Several factors can contribute to this:

  • Inconsistent Biofilm Formation: Ensure a standardized inoculum density and homogenous mixing before plating. "Edge effects," where wells on the periphery of the plate evaporate more quickly, can also lead to variability. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media/water to maintain humidity.[7]

  • Washing Steps: The washing steps to remove planktonic cells are critical. Aggressive washing can dislodge the biofilm, while insufficient washing will leave behind non-adherent cells, leading to artificially high readings. Use a multichannel pipette to gently add and remove wash solutions, or consider a plate washer with optimized settings.

  • Pipetting Errors: Inaccurate pipetting of ADH, media, or staining reagents will directly impact results. Ensure pipettes are calibrated and use proper pipetting techniques.

  • Incubation Conditions: Inconsistent temperature or humidity across the incubator can affect biofilm growth. Ensure the incubator is properly maintained and provides a stable environment.

Q3: My negative control (no Alexidine) shows low or no biofilm formation. What could be the issue?

A3: Insufficient biofilm formation in the negative control can be due to several factors:

  • Suboptimal Growth Conditions: The growth medium, temperature, and incubation time may not be optimal for biofilm formation by your specific microbial strain. Consult the literature for established protocols for your organism of interest.

  • Inoculum Density: A low starting inoculum may not be sufficient to establish a robust biofilm within the assay timeframe.

  • Plate Surface: Some microbial strains have specific surface preferences for attachment. Standard polystyrene plates are commonly used, but you may need to test other surfaces if you continue to have issues.

Q4: Can this compound interact with the crystal violet (CV) stain?

A4: While there is no direct evidence of a chemical interaction between this compound and crystal violet that would interfere with quantification, it is a possibility to consider, especially if you observe unexpected color changes or precipitation. As ADH is a cationic molecule and CV is a basic dye, interactions are theoretically possible. If you suspect interference, it is advisable to include a control well with ADH and CV in sterile media (no biofilm) to check for any background absorbance.

Q5: Are there alternatives to crystal violet staining for quantifying biofilm eradication?

A5: Yes, several alternative methods can be used, which may also help to circumvent some of the limitations of the CV assay (e.g., staining of both live and dead cells). These include:

  • Resazurin Assay: This metabolic assay measures the reduction of resazurin by viable cells, providing an indication of metabolic activity within the biofilm.[8]

  • XTT Assay: Similar to the resazurin assay, the XTT assay measures the metabolic activity of viable cells.[9]

  • Confocal Laser Scanning Microscopy (CLSM): This imaging technique allows for the visualization of the three-dimensional structure of the biofilm and can be used with fluorescent viability stains (e.g., LIVE/DEAD staining) to differentiate between live and dead cells.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High background in control wells (media only) - Media components binding to the plate.- Contamination.- Use fresh, sterile media.- Ensure aseptic technique throughout the protocol.
Inconsistent staining within a well - Uneven biofilm formation.- Incomplete solubilization of the crystal violet.- Ensure proper mixing of the inoculum.- After adding the solubilizing agent (e.g., ethanol or acetic acid), ensure complete mixing by pipetting up and down or using a plate shaker.
Low signal-to-noise ratio - Weak biofilm formation.- Insufficient staining time.- Optimize biofilm growth conditions (see FAQ Q3).- Increase the crystal violet staining time (e.g., from 15 to 30 minutes).
Precipitate formation upon adding Alexidine - Interaction of ADH with components in the growth medium.- Prepare ADH dilutions in a buffered solution (e.g., PBS) before adding to the wells.- Test the solubility of ADH in your specific growth medium at the desired concentrations.

Data Presentation

The following tables summarize typical effective concentrations of this compound and recommended incubation times for biofilm eradication assays. These values may require optimization depending on the specific microbial strain and experimental conditions.

Table 1: Effective Concentrations of this compound for Biofilm Eradication

MicroorganismMinimum Biofilm Eradication Concentration (MBEC)Reference
Acinetobacter baumannii25–100 µM[8]
Candida albicans~10.31 µM[11]
Various Fungal Pathogens<10 µM[5]

Table 2: Recommended Incubation Times for Biofilm Eradication Assay

StepIncubation TimeTemperature
Biofilm Formation24 - 48 hours37°C (or optimal for the microbe)
Alexidine Treatment24 hours37°C (or optimal for the microbe)
Crystal Violet Staining15 - 30 minutesRoom Temperature
Solubilization10 - 15 minutesRoom Temperature

Experimental Protocols

This compound Biofilm Eradication Assay (Crystal Violet Method)

This protocol is a generalized procedure and may require optimization for specific microbial strains and laboratory conditions.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth (TSB) with glucose)[8]

  • This compound stock solution

  • Phosphate-buffered saline (PBS), sterile

  • 0.1% (w/v) Crystal Violet solution

  • 95% Ethanol or 33% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the microbial strain overnight in the appropriate broth. Dilute the overnight culture in fresh medium to the desired starting optical density (e.g., OD600 of 0.1).[8]

  • Biofilm Formation: Add 200 µL of the diluted culture to the wells of a 96-well plate. Include wells with sterile medium only as a negative control. Incubate the plate for 24-48 hours at 37°C under static conditions to allow for biofilm formation.[8]

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm at the bottom of the well.

  • Alexidine Treatment: Prepare serial dilutions of this compound in fresh growth medium. Add 200 µL of the ADH dilutions to the biofilm-containing wells. Include wells with medium only (no ADH) as a positive control for biofilm growth. Incubate the plate for 24 hours at 37°C.[8]

  • Washing: Aspirate the medium containing ADH and wash the wells twice with sterile PBS as described in step 3.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[8]

  • Washing: Remove the crystal violet solution and wash the wells three times with sterile distilled water.

  • Drying: Invert the plate and gently tap it on a paper towel to remove excess water. Allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the negative control (media only) from all experimental wells. The percentage of biofilm eradication can be calculated relative to the positive control (biofilm with no ADH treatment).

Mandatory Visualizations

Experimental Workflow

G cluster_0 Biofilm Formation cluster_1 Alexidine Treatment cluster_2 Quantification A Inoculum Preparation B Addition to 96-well Plate A->B C Incubation (24-48h) B->C D Wash Planktonic Cells C->D E Add ADH Dilutions D->E F Incubation (24h) E->F G Wash Wells F->G H Crystal Violet Staining G->H I Wash and Dry H->I J Solubilize Stain I->J K Read Absorbance J->K

Caption: Workflow for the this compound biofilm eradication assay.

Proposed Signaling Pathway for this compound in Biofilm Eradication

G ADH This compound (Cationic) Membrane Bacterial Cell Membrane (Negatively Charged) ADH->Membrane Electrostatic Interaction Permeability Increased Membrane Permeability Membrane->Permeability Mito Mitochondrial Membrane Potential Dissipation Permeability->Mito Apoptosis Induction of Apoptosis-like Pathway Permeability->Apoptosis Death Cell Death & Biofilm Eradication Mito->Death Apoptosis->Death

Caption: Proposed mechanism of this compound leading to biofilm eradication.

References

Technical Support Center: Alexidine Dihydrochloride and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference of Alexidine dihydrochloride in fluorescent assays. The following information is designed to help you troubleshoot common issues and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

A: Yes, it is possible. This compound is a compound that absorbs ultraviolet (UV) light, with a maximum absorbance at approximately 237 nm.[1][2] This property can lead to interference with fluorescent dyes that are excited by or emit light in the UV or near-UV spectrum.

Q2: What is the mechanism of this interference?

A: The primary mechanism of interference is likely due to spectral overlap. If the excitation or emission spectrum of your fluorescent dye overlaps with the absorbance spectrum of this compound, it can lead to two main issues:

  • Inner Filter Effect: this compound can absorb the excitation light intended for the fluorophore, reducing the amount of light available to excite the dye and thus decreasing the fluorescence signal.

  • Quenching of Emission: this compound may also absorb the light emitted by the fluorophore, leading to a diminished signal.

Q3: Is this compound itself fluorescent (autofluorescent)?

A: Currently, there is no readily available information on the emission spectrum of this compound, so it is unclear if it exhibits autofluorescence. If it is autofluorescent, its emission could contribute to background noise and interfere with the detection of the specific fluorescent signal from your dye.

Q4: Which fluorescent dyes are most likely to be affected?

A: Dyes that have excitation or emission wavelengths in the UV or blue region of the spectrum are most at risk. This includes common nucleic acid stains like DAPI (4',6-diamidino-2-phenylindole) and Hoechst dyes, which are excited in the UV range.[3][4] Assays relying on the detection of NADH or NADPH, which are also excited in the UV range, could also be affected.[5][6]

Q5: I am using a mitochondrial membrane potential dye. Should I be concerned?

A: It's possible. This compound is known to target mitochondria. Some mitochondrial membrane potential dyes, like certain rhodamine derivatives, have excitation and emission spectra in the green to red range, which are less likely to be directly affected by Alexidine's UV absorbance.[1][7] However, it is still crucial to run appropriate controls to rule out any unforeseen interactions.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow these steps to diagnose and resolve the issue.

Step 1: Assess the Potential for Spectral Overlap
  • Review Spectral Data: Compare the excitation and emission spectra of your fluorescent dye with the known absorbance spectrum of this compound.

  • Identify Overlap: Determine if there is significant overlap between this compound's absorbance (peaking at ~237 nm) and your dye's excitation or emission wavelengths.

Step 2: Perform Control Experiments

To empirically determine if interference is occurring, perform the following control experiments:

  • "Alexidine Only" Control: Prepare a sample containing this compound at the same concentration used in your experiment but without the fluorescent dye. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. This will determine if this compound is autofluorescent under your experimental conditions.

  • "Dye plus Alexidine" (Cell-Free) Control: Prepare a sample containing both your fluorescent dye and this compound at your experimental concentrations in a cell-free buffer. Compare the fluorescence intensity to a sample with the dye alone. A significant decrease in fluorescence in the presence of Alexidine suggests quenching or the inner filter effect.

Step 3: Mitigation Strategies

If interference is confirmed, consider the following strategies:

  • Switch to a Different Fluorescent Dye: If possible, select an alternative dye with excitation and emission spectra that do not overlap with the absorbance of this compound. Dyes with excitation and emission in the longer wavelength (green, red, or far-red) regions are generally preferable.

  • Optimize Dye and Compound Concentrations:

    • Decrease this compound Concentration: If your experimental design allows, try to use the lowest effective concentration of this compound.

    • Increase Dye Concentration: In some cases, increasing the concentration of the fluorescent dye can help to overcome a quenching effect, but this should be done cautiously to avoid artifacts from dye aggregation or cytotoxicity.

  • Perform a "Pre-read" Step: Before adding your fluorescent dye, measure the absorbance of your samples containing this compound at the excitation and emission wavelengths of your dye. This can help you to correct for the inner filter effect.

  • Wash Steps: If your assay protocol allows, include additional wash steps after treating with this compound and before adding the fluorescent dye. This can help to remove any unbound compound.

Data Presentation

Table 1: Spectral Properties of this compound

CompoundMaximum Absorbance (λmax)
This compound~237 nm[1][2]

Table 2: Spectral Properties of Common Fluorescent Dyes

DyeExcitation Max (nm)Emission Max (nm)Common ApplicationPotential for Interference
DAPI 358461Nucleic Acid StainHigh (Excitation overlap)
Hoechst 33342 350461Nucleic Acid StainHigh (Excitation overlap)
Propidium Iodide 535617Nucleic Acid StainLow
Acridine Orange (bound to DNA) 502525Nucleic Acid StainLow
JC-1 (monomer) 510527Mitochondrial PotentialLow
JC-1 (aggregate) 585590Mitochondrial PotentialLow
Rhodamine 123 507529Mitochondrial PotentialLow
TMRE 549574Mitochondrial PotentialLow

Experimental Protocols

Protocol 1: Autofluorescence Check of this compound
  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Transfer the solution to the same type of plate/cuvette used for your assay.

  • Use a fluorometer or fluorescence microscope to measure the fluorescence intensity at the excitation and emission wavelengths of your experimental dye.

  • As a negative control, measure the fluorescence of the assay buffer alone.

  • A significantly higher signal in the this compound sample compared to the buffer-only control indicates autofluorescence.

Protocol 2: In Vitro Quenching Assay
  • Prepare a solution of your fluorescent dye in your assay buffer at the concentration used in your experiments.

  • Prepare a second solution containing both the fluorescent dye and this compound at their respective experimental concentrations.

  • Prepare a third solution containing only the assay buffer (blank).

  • Measure the fluorescence intensity of all three solutions using the appropriate excitation and emission wavelengths.

  • Calculate the percentage of quenching using the following formula: % Quenching = (1 - (F_dye+alexidine - F_blank) / (F_dye - F_blank)) * 100

    • F_dye+alexidine: Fluorescence of the dye and Alexidine solution

    • F_dye: Fluorescence of the dye-only solution

    • F_blank: Fluorescence of the blank solution

  • A significant positive quenching percentage indicates interference.

Visualizations

InterferenceMechanism cluster_0 Scenario 1: Inner Filter Effect cluster_1 Scenario 2: Emission Quenching Excitation Light Excitation Light Alexidine Alexidine Excitation Light->Alexidine Absorbed Fluorophore Fluorophore Excitation Light->Fluorophore Reduced Excitation Diminished Fluorescence Diminished Fluorescence Fluorophore->Diminished Fluorescence Reduced Excitation Reduced Excitation Excitation Light_2 Excitation Light Fluorophore_2 Fluorophore Excitation Light_2->Fluorophore_2 Emitted Light Emitted Light Fluorophore_2->Emitted Light Alexidine_2 Alexidine Emitted Light->Alexidine_2 Absorbed Quenched Fluorescence Quenched Fluorescence Emitted Light->Quenched Fluorescence

Caption: Potential mechanisms of fluorescence interference by this compound.

TroubleshootingWorkflow Start Start Suspect Interference Suspect Interference Start->Suspect Interference Review Spectra Step 1: Review Spectral Data Suspect Interference->Review Spectra Perform Controls Step 2: Perform Control Experiments Review Spectra->Perform Controls Interference Confirmed? Interference Confirmed? Perform Controls->Interference Confirmed? Mitigation Step 3: Apply Mitigation Strategies Interference Confirmed?->Mitigation Yes End End Interference Confirmed?->End No Change Dye Switch Dye Mitigation->Change Dye Optimize Conc Optimize Concentrations Mitigation->Optimize Conc Pre-read Use Pre-read Correction Mitigation->Pre-read Wash Steps Incorporate Washes Mitigation->Wash Steps Change Dye->End Optimize Conc->End Pre-read->End Wash Steps->End

Caption: Troubleshooting workflow for suspected this compound interference.

References

Validation & Comparative

Validating the Anticancer Potential of Alexidine Dihydrochloride: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer effects of Alexidine dihydrochloride, contextualized with established chemotherapeutic agents. While direct, head-to-head in vivo comparative studies with detailed tumor growth inhibition and survival data for this compound are not extensively available in the public domain, this document synthesizes existing preclinical data and establishes a framework for its evaluation against common alternatives. The focus is on head and neck squamous cell carcinoma (HNSCC), a cancer type where this compound has shown initial promise.

Executive Summary

This compound, a bisbiguanide antiseptic, has emerged as a potential anticancer agent due to its ability to induce apoptosis through mitochondrial disruption.[1] Preclinical studies suggest its efficacy in reducing the tumor-forming potential of cancer cells.[1] This guide presents available data on this compound and compares its potential efficacy with standard-of-care chemotherapeutics, Cisplatin and 5-Fluorouracil (5-FU), using data from in vivo studies on the FaDu human hypopharyngeal squamous cell carcinoma xenograft model. The objective is to provide a data-driven framework for researchers to design and interpret future in vivo studies involving this compound.

Mechanism of Action: A Focus on Mitochondrial Disruption

This compound's primary anticancer mechanism involves the induction of apoptosis through the intrinsic mitochondrial pathway. It functions by inhibiting the mitochondrial-specific phosphatase PTPMT1, leading to a cascade of events culminating in cell death.

Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 Inhibition Alexidine->PTPMT1 MMP Mitochondrial Membrane Potential Depolarization PTPMT1->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

In Vivo Antitumor Activity: A Comparative Look

Data Presentation

Table 1: Comparison of In Vivo Efficacy in FaDu Xenograft Model

Treatment AgentDosage and ScheduleKey FindingsTumor Growth Inhibition (TGI)Survival BenefitSource
This compound Not specified in publicly available dataDecreased tumor-forming potential of FaDu cells.[1]Data not availableData not availableYip et al.
Cisplatin 1 mg/kg, i.p., twice a week for 3 weeksSignificant tumor growth inhibition.[2]Significant (quantitative data varies across studies)Significant increase in median survival.[2]Ekshyyan et al.[2]
5-Fluorouracil (5-FU) 50 mg/kg, i.v., weekly x 4Moderate tumor growth inhibition.65.9% reduction in tumor growth in combination with ultrasound.[3]Data not availableGrem et al.[4]

Note: The data for Cisplatin and 5-FU are sourced from different studies and direct comparison should be made with caution. The purpose is to provide a benchmark for the kind of data required for a comprehensive evaluation of this compound.

Experimental Protocols

The following is a generalized protocol for a subcutaneous tumor xenograft study, based on common practices, which can be adapted for testing this compound and its comparators.

Subcutaneous Tumor Xenograft Model (FaDu)
  • Cell Culture: FaDu human hypopharyngeal squamous cell carcinoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[5]

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: 1 x 10^6 FaDu cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a mean volume of approximately 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration:

    • Vehicle Control: Administered via the same route and schedule as the treatment groups.

    • This compound: Route and dose to be determined based on maximum tolerated dose (MTD) studies.

    • Cisplatin: Administered intraperitoneally (i.p.) at a dose of 1 mg/kg twice a week.[2]

    • 5-Fluorouracil: Administered intravenously (i.v.) at a dose of 50 mg/kg once a week.[4]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Survival: Mice are monitored daily, and survival is recorded. The study endpoint is typically reached when tumors exceed a certain volume (e.g., 2000 mm³) or when signs of morbidity are observed.[2]

  • Statistical Analysis: Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the Kaplan-Meier method and log-rank test.

cluster_setup Setup cluster_monitoring Monitoring & Treatment cluster_analysis Analysis CellCulture FaDu Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration Randomization->Treatment TGI Tumor Growth Inhibition Treatment->TGI Survival Survival Analysis Treatment->Survival

Caption: Experimental workflow for a typical subcutaneous xenograft study.

Future Directions and Conclusion

The available preclinical data suggests that this compound warrants further investigation as a potential anticancer agent. Its unique mechanism of action, targeting mitochondrial function, presents a novel therapeutic avenue. However, to fully validate its in vivo efficacy, rigorous and well-controlled studies are essential.

Key recommendations for future research include:

  • Head-to-head comparative in vivo studies: Directly comparing the antitumor efficacy of this compound with standard-of-care agents like Cisplatin and 5-FU in relevant xenograft models. These studies should include detailed tumor growth inhibition data and survival analysis.

  • Dose-response and toxicity studies: Establishing the optimal therapeutic window and safety profile of this compound in vivo.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound with existing chemotherapies and targeted agents, especially since it has been shown not to interfere with cisplatin or 5-fluorouracil.[1]

References

A Comparative Analysis of the Antifungal Activities of Alexidine Dihydrochloride and Hexachlorophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antifungal properties of alexidine dihydrochloride and hexachlorophene, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and an exploration of their respective mechanisms of action.

Quantitative Assessment of Antifungal Efficacy

The in vitro antifungal activities of this compound and hexachlorophene have been evaluated against various fungal pathogens. The data, summarized below, highlights the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

Fungal SpeciesThis compound MIC (μg/mL)Hexachlorophene MIC (μg/mL)
Candida albicans0.5 - 412.5
Candida glabrata1 - 4-
Candida krusei2 - 4-
Candida parapsilosis0.5 - 2-
Candida tropicalis1 - 2-
Cryptococcus neoformans0.25 - 2-
Aspergillus fumigatus1 - >16-
Aspergillus niger4-
Saccharomyces cerevisiae1-
Trichophyton mentagrophytes-1.56
Trichophyton rubrum-3.12
Microsporum canis-3.12
Microsporum gypseum-1.56

Note: Direct comparative studies are limited. Data is compiled from separate studies. Dashes indicate that data for that specific fungus and compound combination was not found in the searched literature.

From the available data, this compound demonstrates potent, broad-spectrum antifungal activity against a range of clinically relevant yeasts and molds, with MIC values often in the low microgram-per-milliliter range. Hexachlorophene also exhibits antifungal properties, particularly against dermatophytes like Trichophyton and Microsporum species. However, its efficacy against Candida albicans appears to be lower than that of this compound.

Mechanism of Action

The antifungal mechanisms of this compound and hexachlorophene differ significantly, targeting distinct cellular processes.

This compound: As a cationic biguanide, alexidine's primary mode of action involves the disruption of the fungal cell membrane's integrity. This interaction leads to the leakage of intracellular components and ultimately, cell death. It is also suggested that alexidine can induce the production of reactive oxygen species (ROS) and trigger apoptosis-like cell death in fungi such as Candida albicans.

G cluster_Alexidine This compound Mechanism Alexidine This compound Membrane Fungal Cell Membrane (Ergosterol-rich) Alexidine->Membrane Electrostatic Interaction ROS Induction of Reactive Oxygen Species (ROS) Alexidine->ROS Disruption Membrane Permeabilization & Disruption Membrane->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Fungal Cell Death Leakage->Death Apoptosis Apoptosis-like Cell Death ROS->Apoptosis Apoptosis->Death G cluster_Hexachlorophene Hexachlorophene Mechanism Hexachlorophene Hexachlorophene Enzyme Membrane-Bound Enzymes Hexachlorophene->Enzyme Mitochondria Mitochondrial Electron Transport Chain Hexachlorophene->Mitochondria Disruption General Membrane Disruption Hexachlorophene->Disruption Inhibition Enzyme Inhibition Enzyme->Inhibition ETCinhibition Inhibition of Respiration Mitochondria->ETCinhibition Death Fungal Cell Death Disruption->Death Inhibition->Death ETCinhibition->Death G cluster_Workflow Broth Microdilution Workflow A Fungal Culture B Prepare Inoculum (0.5 McFarland) A->B C Dilute Inoculum in RPMI Medium B->C E Inoculate Wells with Fungal Suspension C->E D Prepare Serial Dilutions of Antifungal Agent in 96-Well Plate D->E F Incubate Plate (e.g., 35°C, 24-48h) E->F G Visually or Spectrophotometrically Assess Growth F->G H Determine MIC G->H

Alexidine Dihydrochloride: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Alexidine dihydrochloride across various cancer cell lines, supported by experimental data and detailed methodologies. This compound, a bisbiguanide antiseptic, has emerged as a potent anti-cancer agent with a specific mechanism of action targeting mitochondrial function. This document summarizes its efficacy, outlines the experimental protocols to evaluate its effects, and visualizes its signaling pathway and experimental workflows.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in multiple cancer cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. A lower value indicates higher potency.

Cell LineCancer TypeIC50/ED50 (µM)Reference
Cancer Cell Lines
FaDuHuman Hypopharyngeal Squamous Cancer~1.8[1]
C666-1Human Undifferentiated Nasopharyngeal Cancer~2.6[1]
Panc-1Human Pancreatic Adenocarcinoma~2.5[2]
MIA PaCa-2Human Pancreatic Adenocarcinoma~2.5[2]
AsPC-1Human Pancreatic Adenocarcinoma~2.5[2]
Psn-1Human Pancreatic Adenocarcinoma~2.5[2]
786OHuman Renal Cell Carcinoma< 3.125[3]
A498Human Renal Cell Carcinoma> 12.5[3]
Non-Cancerous Cell Lines
GM05757Primary Normal Human Fibroblast~8.8[1]
HNEpCPrimary Normal Human Nasal Epithelial~8.9[1]
NIH/3T3Mouse Embryonic Fibroblast~19.6[1]
hTERT-HPNEHealthy Immortalized Pancreas Cell Line> 2.5 (99% viability at 2.5µM)[2]
HEK293Human Embryonic Kidney Cells> 12.5[3]

Note: The data indicates that this compound is significantly more potent against a range of cancer cell lines compared to non-cancerous cell lines, suggesting a degree of cancer cell specificity.

Mechanism of Action: Targeting Mitochondrial Function

This compound exerts its anti-cancer effects primarily through the inhibition of the mitochondrial-specific protein tyrosine phosphatase, PTPMT1.[2][4][5][6] This inhibition disrupts mitochondrial function, leading to a cascade of events that culminate in apoptosis (programmed cell death) and cell cycle arrest.

Key events in the proposed signaling pathway include:

  • Inhibition of PTPMT1: this compound directly inhibits the activity of PTPMT1, a key enzyme in the mitochondria.[2][4][5][6]

  • Mitochondrial Damage: This inhibition leads to mitochondrial damage, including depolarization of the mitochondrial membrane potential (ΔΨm).[1]

  • Increased Cytosolic Calcium: Mitochondrial damage is followed by an increase in cytosolic Ca2+ levels.[1]

  • Caspase Activation: The apoptotic cascade is initiated through the activation of various caspases. Caspase-2 and -9 activities are detected early, followed by caspase-8 and finally caspase-3.[1]

  • Apoptosis: The activation of this caspase cascade leads to the execution of apoptosis.[1][2]

  • Cell Cycle Arrest: In addition to inducing apoptosis, this compound can also cause cell cycle arrest, further contributing to its anti-proliferative effects.[2][4][5]

Alexidine_Signaling_Pathway Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 Inhibition Alexidine->PTPMT1 Mito_Damage Mitochondrial Damage PTPMT1->Mito_Damage Cell_Cycle_Arrest Cell Cycle Arrest PTPMT1->Cell_Cycle_Arrest Mito_Membrane ΔΨm Depolarization Mito_Damage->Mito_Membrane Ca_Increase Cytosolic Ca²⁺ Increase Mito_Damage->Ca_Increase Caspase_Activation Caspase Activation Mito_Damage->Caspase_Activation Caspase_9 Caspase-9 Caspase_Activation->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Signaling pathway of this compound in cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell lines.

Cell Viability Assay (Tetrazolium-based Assay, e.g., MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, protected from light.

    • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Culture cells with and without this compound for the desired time.

    • Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA content of cells, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Treated and untreated cancer cells

    • PBS

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with this compound as described previously.

    • Harvest the cells and wash them with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow cluster_0 In Vitro Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (e.g., for PTPMT1, Caspases) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Exp Analyze Protein Expression Western_Blot->Protein_Exp

General experimental workflow for in vitro analysis.

This guide provides a foundational understanding of the anti-cancer properties of this compound. Further research, including in vivo studies, is necessary to fully elucidate its therapeutic potential. The provided protocols offer a starting point for researchers to investigate this promising compound in their own cancer models.

References

In Vitro Validation of Alexidine Dihydrochloride as a PTPMT1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Alexidine dihydrochloride, a known inhibitor of Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1), with other potential inhibitory compounds. The information presented herein is supported by experimental data from publicly available research to assist researchers in evaluating PTPMT1 inhibitors for their studies.

Introduction to PTPMT1

Protein Tyrosine Phosphatase Mitochondrial 1 (PTPMT1) is a dual-specificity phosphatase localized to the inner mitochondrial membrane. It plays a crucial role in cellular metabolism, particularly in the biosynthesis of cardiolipin, a key phospholipid of the mitochondrial inner membrane essential for maintaining mitochondrial structure and function.[1] Dysregulation of PTPMT1 has been implicated in various cellular processes, including the regulation of mitochondrial respiration and apoptosis, making it a potential therapeutic target for a range of diseases.[2]

This compound: A Potent PTPMT1 Inhibitor

This compound, a bisbiguanide compound, has been identified as a potent and selective inhibitor of PTPMT1.[3] In vitro studies have demonstrated its ability to inhibit PTPMT1 enzymatic activity at low micromolar concentrations.[4]

Comparative Analysis of PTPMT1 Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound and its analogs against PTPMT1. Additionally, data from a structure-based virtual screening for novel, non-bisbiguanide PTPMT1 inhibitors is included for comparison.[5][6]

Compound NameChemical ClassPTPMT1 IC50 (µM)Reference
This compound Bisbiguanide1.08[4]
Chlorhexidine dihydrochlorideBisbiguanide19.7[7]
"Half Alexidine" moleculeMonobiguanide207.1[7]
Virtual Screening Hit 1(Z)-5-(4-bromobenzylidene)-3-(4-fluorobenzyl)thiazolidine-2,4-dione0.7[5][6]
Virtual Screening Hit 22-((5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methyl)benzonitrile1.2[5][6]
Virtual Screening Hit 3(Z)-5-((5-bromothiophen-2-yl)methylene)-3-((4-fluorophenyl)amino)thiazolidine-2,4-dione2.5[5][6]

PTPMT1 Signaling Pathways

PTPMT1 is a key enzyme in the cardiolipin biosynthesis pathway and has downstream effects on mitochondrial respiration and apoptosis.

PTPMT1_Signaling cluster_Mitochondrion Mitochondrial Inner Membrane PGP Phosphatidylglycerol Phosphate (PGP) PTPMT1 PTPMT1 PGP->PTPMT1 Substrate PG Phosphatidylglycerol (PG) CL Cardiolipin (CL) PG->CL Biosynthesis ETC Electron Transport Chain (ETC) CL->ETC Maintains Structure & Function PTPMT1->PG Dephosphorylates Apoptosis Apoptosis ETC->Apoptosis Regulates Inhibitor Alexidine dihydrochloride Inhibitor->PTPMT1 Inhibits

Caption: PTPMT1's role in cardiolipin synthesis and mitochondrial function.

Experimental Protocols

In Vitro PTPMT1 Inhibition Assay (Fluorescence-based)

This protocol is adapted from methodologies used in the initial characterization of this compound as a PTPMT1 inhibitor.[4]

Materials:

  • Recombinant human PTPMT1 enzyme

  • OMFP (3-O-methylfluorescein phosphate) substrate

  • Assay buffer: 50 mM Bis-Tris, 25 mM Tris, 50 mM sodium acetate, 2 mM DTT, pH 7.0

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 1 µL of the test compound dilution to each well. For control wells, add 1 µL of DMSO.

  • Add 20 µL of PTPMT1 enzyme solution (e.g., 44 nM final concentration) in assay buffer to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 20 µL of OMFP substrate solution (e.g., 50 µM final concentration) in assay buffer to each well.

  • Immediately begin kinetic reading of fluorescence intensity at 520 nm every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

In Vitro PTPMT1 Inhibition Assay (Colorimetric - Malachite Green)

This protocol is a general method for measuring phosphatase activity and can be adapted for PTPMT1 using its lipid substrate, phosphatidylglycerol phosphate (PGP).[8]

Materials:

  • Recombinant human PTPMT1 enzyme

  • Phosphatidylglycerol phosphate (PGP) substrate

  • Assay buffer: 50 mM sodium acetate, 25 mM Bis-Tris, 25 mM Tris, 2 mM DTT, pH 5.5

  • Test compounds dissolved in DMSO

  • Malachite Green reagent

  • 96-well clear microplates

  • Microplate reader (absorbance at ~620-660 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add 10 µL of the test compound dilution to each well. For control wells, add 10 µL of DMSO.

  • Add 40 µL of PTPMT1 enzyme solution in assay buffer to each well.

  • Add 50 µL of PGP substrate solution in assay buffer to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 100 µL of Malachite Green reagent to each well.

  • Allow color to develop for 15-30 minutes at room temperature.

  • Measure the absorbance at ~650 nm.

  • Generate a phosphate standard curve to determine the amount of phosphate released.

  • Calculate the percent inhibition and IC50 values as described for the fluorescence-based assay.

Experimental Workflow and Logic

The validation of a PTPMT1 inhibitor typically follows a logical progression from initial screening to detailed characterization.

Experimental_Workflow cluster_Discovery Inhibitor Discovery cluster_Validation In Vitro Validation cluster_Cellular Cell-Based Assays Screen High-Throughput Screening (e.g., Compound Library) IC50 IC50 Determination (Dose-Response) Screen->IC50 VirtualScreen Structure-Based Virtual Screening VirtualScreen->IC50 Selectivity Selectivity Profiling (vs. other phosphatases) IC50->Selectivity Kinetics Enzyme Kinetics (e.g., Michaelis-Menten) IC50->Kinetics Target Target Engagement (e.g., Cellular Thermal Shift Assay) Selectivity->Target Kinetics->Target Phenotype Phenotypic Assays (e.g., Apoptosis, Respiration) Target->Phenotype

References

Alexidine Dihydrochloride: A Potent Agent Against Drug-Resistant Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

The rise of drug-resistant fungal infections poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. Alexidine dihydrochloride (AXD), a bisbiguanide compound traditionally used as an antiseptic, has emerged as a promising repurposed drug with broad-spectrum antifungal activity, particularly against resistant strains.[1][2][3] This guide provides a comparative analysis of this compound's efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Against Planktonic Fungal Cells

This compound has demonstrated significant potency against a wide range of fungal pathogens, including clinically relevant drug-resistant isolates.[1][4] Its efficacy is notable against species that are often resistant to conventional antifungal agents like fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antifungals against various Fungal Strains

Fungal StrainThis compound (µg/mL)Fluconazole (µg/mL)Voriconazole (µg/mL)Amphotericin B (µg/mL)
Candida albicans (SC5314)≤1.5<0.125 - 0.25--
Fluconazole-Resistant C. albicans (CA2, CA6, CA10)≤1.5>16--
Candida glabrata (CG2, CG5)≤1.5---
Candida auris≤1.5>16--
Candida parapsilosis>1.5---
Candida krusei>1.5---
Aspergillus fumigatus1.5 - 3.0-0.25-
Cryptococcus neoformans≤1.5---
Lichtheimia corymbifera1.5 - 3.0---
Scedosporium apiospermum1.5 - 3.0---
Candida hemeulonii sensu stricto0.516-4
Trichophyton mentagrophytes0.32 (MIC80)---
Trichophyton rubrum0.64 (MIC80)---

Data compiled from multiple sources.[1][4][5][6]

Potent Anti-Biofilm Activity

Fungal biofilms are notoriously resistant to conventional antifungal therapies. This compound has shown remarkable activity in both inhibiting the formation of and eradicating pre-formed biofilms.[1][2]

Table 2: Anti-Biofilm Efficacy of this compound

Fungal BiofilmActivityThis compound Concentration (µg/mL)Observations
Candida albicansInhibition150 ng/mLInhibited lateral yeast production from hyphal cells.[1][7]
Candida spp. (Fluconazole-Resistant)Eradication3 - 6Effective against pre-formed biofilms.
Candida aurisInhibition & Eradication<10 µMSignificantly killed mature biofilm community.[2]
Aspergillus fumigatusInhibition & Eradication<10 µMSignificantly killed mature biofilm community.[2]
Cryptococcus neoformansEradication1.5 - 6.0Decimated mature biofilms.[1]
Candida hemeulonii sensu strictoInhibition0.5Achieved a 78.69% inhibition rate.[5]

Mechanism of Action

While the precise molecular mechanism in fungi is still under investigation, studies suggest that this compound's antifungal activity involves multiple modes of action. In mammalian cells, it is known to target the mitochondrial tyrosine phosphatase PTPMT1, leading to apoptosis.[1][2] In fungal cells, evidence points towards:

  • Mitochondrial Dysfunction: Induction of apoptosis-like cell death.

  • Cell Membrane Disruption: Leading to nucleotide leakage.[5]

  • Induction of Oxidative Stress: Elevated levels of reactive oxygen species (ROS).[8]

  • Inhibition of Virulence Factors: Reduction in cell surface hydrophobicity, adhesion, and the yeast-to-hyphae transition in Candida albicans.[8]

Alexidine_MoA Proposed Mechanism of Action of this compound cluster_cell cluster_effects AXD This compound FungalCell Fungal Cell Mitochondrion Mitochondrion AXD->Mitochondrion Targets? CellMembrane Cell Membrane AXD->CellMembrane Disrupts Virulence Virulence Factors AXD->Virulence Inhibits ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Apoptosis Apoptosis-like Cell Death Mitochondrion->Apoptosis MembraneDamage Membrane Damage (Nucleotide Leakage) CellMembrane->MembraneDamage VirulenceInhibition ↓ Adhesion, Hyphal Transition Virulence->VirulenceInhibition

Caption: Proposed Antifungal Mechanism of this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

  • Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.

  • Methodology:

    • Prepare a stock solution of this compound and serially dilute it in a 96-well microtiter plate.

    • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^5 cells/mL for yeast).

    • Add the fungal inoculum to each well containing the drug dilutions.

    • Include positive (no drug) and negative (no inoculum) controls.

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MIC is determined as the lowest concentration with a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control, often assessed visually or spectrophotometrically.

MIC_Workflow Workflow for MIC Determination start Start prep_drug Prepare Serial Dilutions of Alexidine start->prep_drug prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 24-48h inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results end Determine MIC read_results->end

Caption: Experimental Workflow for MIC Determination.

Biofilm Inhibition and Eradication Assays
  • Objective: To assess the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.

  • Methodology for Biofilm Inhibition:

    • Add standardized fungal inoculum to the wells of a microtiter plate.

    • Immediately add various concentrations of this compound.

    • Incubate for 24-48 hours to allow biofilm formation in the control wells.

    • Wash the plates to remove non-adherent cells.

    • Quantify the remaining biofilm using methods like the XTT assay, which measures metabolic activity.

  • Methodology for Biofilm Eradication:

    • Allow biofilms to form in a microtiter plate for 24-48 hours.

    • Wash the plates to remove planktonic cells.

    • Add fresh medium containing various concentrations of this compound to the pre-formed biofilms.

    • Incubate for another 24 hours.

    • Wash the plates and quantify the remaining viable biofilm.

Biofilm_Assay_Workflow Biofilm Assay Workflow cluster_inhibition Biofilm Inhibition cluster_eradication Biofilm Eradication inhib_start Add Inoculum + Alexidine inhib_incubate Incubate 24-48h inhib_start->inhib_incubate inhib_wash Wash Plate inhib_incubate->inhib_wash inhib_quantify Quantify Biofilm inhib_wash->inhib_quantify erad_start Form Biofilm (24-48h) erad_wash1 Wash Plate erad_start->erad_wash1 erad_add_drug Add Alexidine erad_wash1->erad_add_drug erad_incubate Incubate 24h erad_add_drug->erad_incubate erad_wash2 Wash Plate erad_incubate->erad_wash2 erad_quantify Quantify Biofilm erad_wash2->erad_quantify

Caption: Biofilm Inhibition and Eradication Assay Workflows.

Synergistic Potential

This compound not only acts as a potent standalone agent but also enhances the efficacy of conventional antifungals. Studies have shown that it can potentiate the activity of fluconazole and amphotericin B against resistant Candida biofilms, suggesting its potential use in combination therapy to overcome drug resistance.[1][7][9]

Conclusion

This compound exhibits potent, broad-spectrum antifungal activity against a wide array of clinically significant fungal pathogens, including multidrug-resistant strains and their biofilms.[1][2][3] Its multifaceted mechanism of action, coupled with its ability to synergize with existing antifungal drugs, positions it as a strong candidate for further development. The repurposing of this FDA-approved compound could significantly accelerate the availability of new therapeutic options to combat the growing challenge of invasive fungal infections.

References

Comparative Analysis of Alexidine Dihydrochloride in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and mechanistic comparison of Alexidine dihydrochloride with other therapeutic alternatives, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential applications.

Executive Summary

This compound is a bisbiguanide antiseptic that has demonstrated broad-spectrum antimicrobial and potent anticancer activities. Its primary mechanism of action involves the disruption of mitochondrial function, leading to apoptosis. This guide presents a comparative analysis of this compound's efficacy against various pathogens and cancer cell lines, alongside detailed experimental protocols and visual representations of its molecular pathways.

Performance Comparison

Antimicrobial Efficacy

This compound exhibits significant antimicrobial activity against a wide range of bacteria and fungi, including drug-resistant strains. The following tables summarize its Minimum Inhibitory Concentration (MIC) values compared to Chlorhexidine, a commonly used antiseptic.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL)

BacteriaThis compoundChlorhexidine
Enterococcus faecalisNot specified in sources2.67 - 80.00[1]
Staphylococcus aureusNot specified in sources0.625[2]
Pseudomonas aeruginosaNot specified in sources80.00[1]
Escherichia coliNot specified in sources2.67[1]

Table 2: Comparative Antifungal Activity (MIC in µg/mL)

FungusThis compoundChlorhexidineFluconazole
Candida albicans≤1.5[3][4]Not specified in sources<0.125 - 0.25[4]
Candida glabrata (Fluconazole-resistant)≤1.5[3][4]Not specified in sources>16[4]
Candida parapsilosis>1.5[3][4]Not specified in sourcesNot specified in sources
Candida krusei>1.5[3][4]Not specified in sourcesNot specified in sources
Candida auris (Fluconazole-resistant)≤1.5[3][4]Not specified in sources>16[4]
Cryptococcus neoformansComparable to fluconazole[3]Not specified in sourcesNot specified in sources
Aspergillus spp.1.5 - 3.0[3]Not specified in sourcesNot specified in sources
Candida hemeulonii0.5[5]Not specified in sources16[5]
Microsporum gypseumNot specified in sources12.5[2]Not specified in sources
Microsporum canisNot specified in sources50[2]Not specified in sources
Trichophyton mentagrophytesNot specified in sources6.25[2]Not specified in sources
Anticancer Efficacy

This compound has shown promise as an anticancer agent, demonstrating cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal cells.

Table 3: Cytotoxicity of this compound against Cancer and Normal Cell Lines (IC50 in µM)

Cell LineCell TypeIC50 (µM)
A549Lung CarcinomaNot specified in sources
C6GliomaNot specified in sources
NIH/3T3Mouse Embryonic Fibroblast (Normal)Not specified in sources

Table 4: Cytotoxicity of Chlorhexidine against Various Cell Lines

Cell LineCell TypeExposure TimeIC50 / Cytotoxicity
Human Gingival FibroblastsNormal1 hourMidpoint Cytotoxicity: 0.106 mmol/L[6]
Human Gingival FibroblastsNormal24 hoursMidpoint Cytotoxicity: 0.011 mmol/L[6]
Human Gingival FibroblastsNormal72 hoursMidpoint Cytotoxicity: 0.0045 mmol/L[6]
A549Lung CarcinomaNot specified in sourcesCC50: Not specified in sources[7]
Human Fibroblasts, Myoblasts, OsteoblastsNormal1, 2, or 3 minutes<6% survival at ≥0.02% concentration[8][9]
MDPC-23Odontoblast-likeNot specified in sources70.8% reduction in cell metabolism at 0.02%[10]

Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound's primary mechanism of action in both antimicrobial and anticancer activities is the induction of mitochondrial-mediated apoptosis. It specifically targets the mitochondrial tyrosine phosphatase PTPMT1. Inhibition of PTPMT1 disrupts the mitochondrial membrane potential, leading to a cascade of events culminating in programmed cell death.

G This compound Signaling Pathway Alexidine Alexidine dihydrochloride PTPMT1 PTPMT1 (Mitochondrial Tyrosine Phosphatase) Alexidine->PTPMT1 Inhibition Mito_Potential Disruption of Mitochondrial Membrane Potential PTPMT1->Mito_Potential Caspase9 Caspase-9 Activation Mito_Potential->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of this compound or the comparator agent is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][12][13][14][15]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[13]

G Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Agent Prepare Serial Dilutions of Antimicrobial Agent Inoculate Inoculate Microtiter Plate Prep_Agent->Inoculate Prep_Inoculum Prepare Standardized Microbial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results

Caption: Workflow for antimicrobial susceptibility testing.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or a comparator agent for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[16][18]

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.

G MTT Assay Workflow start Seed Cells in 96-well Plate treat Treat with Test Compound start->treat incubate1 Incubate for Desired Period treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for Formazan Formation add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detection of Apoptosis: Western Blot for Caspase Activation

Western blotting is used to detect the cleavage and activation of caspases, which are key mediators of apoptosis.

  • Protein Extraction: Cells are treated with the test compound for various time points. After treatment, the cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the pro- and cleaved forms of a caspase (e.g., caspase-3, caspase-9).[20][21][22][23] After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The presence of cleaved caspase bands indicates the activation of the apoptotic pathway.[22]

G Western Blot Workflow for Caspase Activation start Cell Treatment and Protein Extraction quantify Protein Quantification start->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (anti-caspase) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Caption: Workflow for detecting caspase activation via Western Blot.

References

Safety Operating Guide

Alexidine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of Alexidine dihydrochloride is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly, in accordance with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesChemical-impermeable gloves must be worn. Always inspect gloves for integrity before use.[1]
Body Protection Protective ClothingFire/flame resistant and impervious clothing should be worn.[1]
Respiratory Dust RespiratorUse a dust respirator to avoid inhaling dust particles.[2]

Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust.[3]

Step-by-Step Disposal Procedure for this compound

Disposal of this compound must comply with all local, state, and federal regulations.[2][3][4] Under no circumstances should this chemical be discharged into sewer systems, drains, or the environment.[1][3][5]

  • Collection:

    • Carefully collect the waste material, whether it is in solid form or in a solution.

    • For solid waste, use dry clean-up methods to prevent dust generation.[2] You may slightly dampen the solid with water to minimize airborne dust before sweeping.[2]

    • For liquid waste, absorb the solution using a non-reactive, absorbent material like diatomite or universal binders.[4]

  • Containment:

    • Place the collected waste into a suitable, sealable, and clearly labeled container.[1][2]

    • Ensure the container is kept tightly closed to prevent leaks or spills.[1]

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[1][3]

    • The storage area should be secure and separate from incompatible materials, foodstuffs, and feed.[1]

  • Final Disposal:

    • The primary recommended method of disposal is through a licensed chemical destruction facility.[1]

    • An alternative is controlled incineration with flue gas scrubbing to manage emissions.[1]

    • Contact a certified hazardous waste management company to arrange for pickup and final disposal.

Disposal of Contaminated Packaging

Properly decontaminate or dispose of packaging that has come into contact with this compound.

Packaging TypeDisposal Method
Recyclable Triple rinse (or equivalent) the container and it can be offered for recycling or reconditioning.[1]
Non-Recyclable Puncture the container to render it unusable for other purposes. It can then be disposed of in a sanitary landfill, where permitted.[1][2]
Combustible For combustible packaging materials, controlled incineration with flue gas scrubbing is a viable option.[1]

Accidental Release and Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Minor Spills:

    • Restrict access to the area.

    • Wearing full PPE, clean up the spill immediately.[2]

    • Avoid breathing in any dust.[2]

    • Use dry cleanup procedures, such as sweeping or vacuuming with a HEPA-filtered vacuum.[2]

    • Place the collected material in a sealed container for disposal.[2]

  • Major Spills:

    • Evacuate all personnel to a safe area, staying upwind of the spill if possible.[1][4]

    • Alert emergency responders and inform them of the location and nature of the hazard.[2]

    • Ensure the area is well-ventilated.[1][4]

    • Remove all potential sources of ignition.[1]

    • Contain the spillage and prevent it from entering drains or waterways.[2]

    • Proceed with cleanup only when it is safe to do so and with the appropriate protective equipment.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Collect Waste Material A->B C Is waste solid or liquid? B->C D Use Dry Cleanup Methods (Dampen to prevent dust) C->D Solid E Absorb with Inert Material C->E Liquid F Place in a Labeled, Sealable Container D->F E->F G Store in a Cool, Dry, Well-Ventilated Area F->G H Contact Licensed Waste Management Service G->H I Transport to a Licensed Chemical Destruction Plant H->I J Alternatively, use Controlled Incineration with Flue Gas Scrubbing H->J

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Alexidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Alexidine dihydrochloride. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE varies based on the quantity of the substance being handled and the specific procedure being performed.

PPE ComponentSpecificationRecommended Use Scenario
Hand Protection Nitrile or low-protein, powder-free latex gloves.[1] Double gloving is recommended.[1]All handling procedures. Change gloves every 30-60 minutes or immediately if damaged or contaminated.[2]
Eye & Face Protection Tightly fitting safety goggles with side-shields.[3] A face shield may be required for splash protection.[2]All handling procedures.
Body Protection Laboratory coat. For larger quantities (up to 1 kg), a disposable, low-permeability coverall is recommended.[1]All handling procedures.
Respiratory Protection Dust respirator or a respiratory protective device with a particle filter.[4]Required when there is a risk of dust generation or when working in poorly ventilated areas.[1][3]
Foot Protection Protective shoe covers.[1]Recommended for all handling procedures, especially during spill cleanup.

Procedural Guidance for Safe Handling and Operations

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] The use of a chemical fume hood is strongly recommended.

  • Avoid Dust Formation: This substance is often in a powder form. Take extreme care to avoid generating dust.[1][3] Use dry clean-up procedures for any settled dust.[1]

  • Personal Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][5] Always wash hands thoroughly with soap and water after handling.[1]

  • Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated place.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Spill Management:

  • Minor Spills:

    • Restrict access to the area.

    • Wear full PPE as detailed in the table above.

    • Use dry clean-up procedures; avoid sweeping or any action that could generate dust.[1]

    • A vacuum cleaner fitted with a HEPA filter can be used.[1]

    • Dampen the spilled material with water to prevent dusting before carefully sweeping it up.[1]

    • Place the collected material into a sealed, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature and location of the spill.[1]

    • Only trained personnel with appropriate respiratory protection (such as a self-contained breathing apparatus) should enter the area.[4]

    • Contain the spill to prevent it from entering drains or water courses.[1]

Disposal Plan:

All waste materials containing this compound must be treated as hazardous waste.

  • Container Disposal: Puncture empty containers to prevent reuse.[1]

  • Waste Collection: Collect waste material in clearly labeled, sealed containers.

  • Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[1] This may involve a licensed chemical destruction plant or controlled incineration.[3] Do not discharge into sewer systems.[3]

Emergency Protocols: Immediate First Aid

Exposure RouteImmediate Action
Eye Contact Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][3] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing, including footwear.[1] Wash the affected skin and hair with running water and soap.[1][6] Seek medical attention if irritation occurs.[1]
Inhalation Remove the individual from the contaminated area to fresh air.[1][3] Keep them warm and at rest.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation.[3][7] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[1][3] If the person is conscious, rinse their mouth with water and have them drink water slowly.[1] Seek immediate medical advice.[1]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound procedure Assess Procedure: - Quantity of substance? - Risk of dust/aerosol generation? - Risk of splash? start->procedure base_ppe Standard PPE: - Nitrile Gloves (Single Pair) - Safety Glasses with Side Shields - Lab Coat procedure->base_ppe Always Start With Standard PPE spill_risk Is there a significant splash risk? base_ppe->spill_risk face_shield Add Face Shield spill_risk->face_shield Yes dust_risk Is there a risk of dust/aerosol generation? spill_risk->dust_risk No face_shield->dust_risk respirator Add Dust Respirator dust_risk->respirator Yes large_quantity Handling large quantity (e.g., >500g)? dust_risk->large_quantity No respirator->large_quantity enhanced_ppe Enhanced PPE: - Double Gloving - Low-Permeability Coverall - Protective Shoe Covers large_quantity->enhanced_ppe Yes final_ppe Final PPE Configuration Assembled large_quantity->final_ppe No enhanced_ppe->final_ppe

Caption: PPE selection workflow for handling this compound.

References

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Alexidine dihydrochloride

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